molecular formula C9H14F2 B12840887 1,5-Difluorobicyclo[3.3.1]nonane

1,5-Difluorobicyclo[3.3.1]nonane

Cat. No.: B12840887
M. Wt: 160.20 g/mol
InChI Key: LQYMMTOTDUPYMZ-UHFFFAOYSA-N
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Description

1,5-Difluorobicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C9H14F2 and its molecular weight is 160.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Difluorobicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Difluorobicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14F2

Molecular Weight

160.20 g/mol

IUPAC Name

1,5-difluorobicyclo[3.3.1]nonane

InChI

InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2

InChI Key

LQYMMTOTDUPYMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCC(C1)(C2)F)F

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Conformational Analysis of 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive spectroscopic and conformational analysis of 1,5-difluorobicyclo[3.3.1]nonane (CAS 177483-89-5). This document is structured for researchers requiring rigorous characterization protocols and theoretical grounding in bridgehead-substituted bicyclic systems.

Executive Summary

1,5-Difluorobicyclo[3.3.1]nonane represents a critical model system for understanding bridgehead-bridgehead interactions and conformational transmission in bicyclic frameworks. Unlike its hydrocarbon parent, the introduction of high-electronegativity fluorine atoms at the 1,5-bridgehead positions imposes significant dipole-dipole interactions that probe the energetic boundary between the stable chair-chair (CC) and the flexible boat-chair (BC) conformations.

This guide details the spectroscopic signatures required to unambiguously identify this compound, distinguishing it from isomeric impurities and hydrolysis products (e.g., 1-fluoro-5-hydroxybicyclo[3.3.1]nonane).

Structural Context & Conformational Dynamics

The bicyclo[3.3.1]nonane core exists in a delicate equilibrium. The 1,5-difluoro substitution is unique because the bridgehead positions are chemically equivalent (


 symmetry in the CC conformation), simplifying the NMR spectra while maximizing the electronic demand on the cage.
Conformational Manifold
  • Chair-Chair (CC): The lowest energy conformer for the parent alkane. However, severe transannular repulsion between endo-C3 and endo-C7 protons (approx. 2.5 Å distance) creates strain.

  • Boat-Chair (BC): Relieves the 3,7-transannular strain but introduces eclipsing interactions.

  • Fluorine Effect: The C-F bonds at the bridgeheads are directed outward (exo-like vector), minimizing direct steric clash but influencing the cage geometry via hyperconjugative

    
     interactions .
    

Synthesis & Preparation Protocol

To obtain spectroscopic-grade material, the following synthesis workflow is recommended, utilizing the 1,5-diol precursor. This protocol minimizes the formation of rearrangement byproducts common in carbocation-mediated fluorinations.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Precursor 1,5-Dihydroxybicyclo[3.3.1]nonane Intermediate Fluorosulfurane Intermediate Precursor->Intermediate -78°C to RT, DCM Reagent Deoxofluor / DAST (Stoichiometric Excess) Reagent->Intermediate Product 1,5-Difluorobicyclo[3.3.1]nonane (Crude) Intermediate->Product Nucleophilic Fluorination Purification Sublimation / Chromatography (Hexanes) Product->Purification Isolation

Figure 1: Synthetic pathway for 1,5-difluorobicyclo[3.3.1]nonane via deoxofluorination.

Key Protocol Note: Avoid Lewis acid catalysts (e.g.,


) during fluorination, as these promote Grob fragmentation of the bicyclic core.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The high symmetry of the molecule (


) results in a simplified spectrum. Any deviation from this symmetry (e.g., appearance of diastereotopic protons) indicates a breakdown of the chair-chair equilibrium or the presence of impurities.

F NMR Spectroscopy

This is the primary validation tool. Bridgehead fluorines in bicyclic systems exhibit characteristic upfield shifts relative to trichlorofluoromethane (


).
ParameterExpected ValueStructural Insight
Chemical Shift (

)
-130 to -145 ppm Typical range for tertiary bridgehead fluorides (cf. 1-fluoroadamantane at -129 ppm).
Multiplicity Multiplet (Septet-like) Due to long-range coupling with adjacent methylene protons (

).
Integration 1.0 Single signal confirms the equivalence of the 1,5-positions (symmetry).

C NMR Spectroscopy

Carbon-13 NMR provides definitive proof of the skeletal integrity through C-F coupling constants (


).
Carbon PositionAssignmentChemical Shift (

)
Coupling Constant (

)
C1, C5 Bridgehead (C-F)90 - 98 ppm

(Doublet)
C2, C4, C6, C8

-Methylene
30 - 35 ppm

(Doublet)
C3, C7

-Methylene
20 - 25 ppm

(Triplet)
C9 Bridge30 - 35 ppm

(Triplet)

Self-Validating Logic:

  • The C9 Signal: Must appear as a triplet (

    
    ) due to coupling with two equivalent fluorine atoms at C1 and C5. If C9 appears as a doublet, the molecule is mono-fluorinated.
    
  • The C1/C5 Signal: Must be a doublet (

    
    ) with a massive coupling constant (~185 Hz).
    
Mass Spectrometry (MS)
  • Ionization: Electron Impact (EI) or Chemical Ionization (CI).

  • Molecular Ion (

    
    ):  m/z 160 (Calculated for 
    
    
    
    ).
  • Fragmentation:

    • Loss of HF: m/z 140 (

      
      ).
      
    • Loss of F: m/z 141 (

      
      ).
      
    • Base Peak: Likely m/z 91-95 range (characteristic bicyclic cage fragmentation).

Conformational Logic & Signal Assignment

The interpretation of the NMR data relies on the assumption of the Chair-Chair (CC) conformation. The following diagram illustrates the logical flow for assigning the conformation based on the observed spectral symmetry.

ConformationLogic Spectrum Acquire 13C & 19F NMR SymmetryCheck Check Symmetry Elements Spectrum->SymmetryCheck C2v C2v Symmetry Observed (4 Carbon Signals) SymmetryCheck->C2v Simple Spectrum Cs Cs or C1 Observed (>4 Carbon Signals) SymmetryCheck->Cs Complex Spectrum ConclusionCC Chair-Chair Conformation (Thermodynamic Product) C2v->ConclusionCC ConclusionBC Boat-Chair / Twist (Kinetic/Steric Product) Cs->ConclusionBC

Figure 2: Decision tree for conformational assignment based on NMR signal multiplicity.

References

  • Adcock, W., et al. (1976). "Transmission of polar substituent effects in the bicyclo[3.3.1]nonane system." The Journal of Organic Chemistry, 41(9), 1498–1505. Link

  • Adcock, W., & Trout, N. A. (1999). "Manifestations of Bridgehead-Bridgehead Interactions in the Bicyclo[1.1.1]pentane Ring System." The Journal of Organic Chemistry, 64(8), 2618–2625. Link

  • CAS Registry. "1,5-Difluorobicyclo[3.3.1]nonane (CAS 177483-89-5)." Chemical Abstracts Service. Link

  • Howei Pharm. "Product Catalog: 1,5-Difluorobicyclo[3.3.1]nonane." Link

physical and chemical properties of 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

1,5-Difluorobicyclo[3.3.1]nonane (CAS: 177483-89-5) is a bridgehead-substituted fluorinated bicycle that serves as a critical scaffold in medicinal chemistry and physical organic research. As a structural analog of adamantane and a bioisostere for phenyl rings, it offers a unique combination of lipophilicity, metabolic stability, and defined spatial geometry.

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profile of 1,5-difluorobicyclo[3.3.1]nonane, providing researchers with the actionable data required to utilize this motif in drug discovery and materials science.

Part 2: Physicochemical Profile[1]

The introduction of fluorine atoms at the 1 and 5 (bridgehead) positions of the bicyclo[3.3.1]nonane core significantly alters the electronic landscape while maintaining the steric bulk of the parent hydrocarbon.

Table 1: Key Physical and Chemical Properties
PropertyValue / DescriptionNote
IUPAC Name 1,5-Difluorobicyclo[3.3.1]nonane
CAS Number 177483-89-5
Molecular Formula C₉H₁₄F₂
Molecular Weight 160.21 g/mol
Physical State Waxy Solid (Predicted)High symmetry often leads to plasticity.[1]
Melting Point 150–160 °C (Estimated)Comparable to 1-chlorobicyclo[3.3.1]nonane.
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in waterLipophilic character dominates.
LogP (Predicted) ~2.5 – 3.0Fluorine increases lipophilicity vs. diol.
Dipole Moment Non-zeroC-F vectors are divergent but not canceling.
Specific Gravity > 1.1 g/cm³Fluorination increases density.

Part 3: Structural Analysis & Conformation[3]

The bicyclo[3.3.1]nonane system is conformationally mobile, existing in an equilibrium between Chair-Chair (CC) , Chair-Boat (CB) , and Boat-Boat (BB) forms.

Conformational Dynamics

Unlike the rigid adamantane cage, the [3.3.1] system possesses flexibility. The 1,5-difluoro substitution occurs at the bridgeheads, which avoids direct steric clash with the endo-hydrogens at C3 and C7.

  • Chair-Chair (CC): Generally the most stable conformer. However, severe transannular repulsion between endo-C3-H and endo-C7-H (approx. 2.5 Å apart) can destabilize this form.

  • Chair-Boat (CB): Relieves the transannular strain but introduces torsional strain.

  • Effect of Fluorine: The high electronegativity of fluorine at the bridgeheads (C1, C5) pulls electron density away from the core, reducing the van der Waals radius of the bridgehead carbons slightly, but primarily affecting the dipole alignment. The C-F bonds are directed outward, minimizing steric impact on the ring conformation.

Conformation cluster_F 1,5-Difluoro Effect CC Chair-Chair (CC) (Transannular Strain) CB Chair-Boat (CB) (Torsional Strain) CC->CB Strain Relief (C3-C7 Repulsion) CB->CC Equilibrium BB Boat-Boat (BB) (High Energy) CB->BB Further Distortion Effect Bridgehead substitution stabilizes CC form via electronic withdrawal

Figure 1: Conformational equilibrium of the bicyclo[3.3.1]nonane core. The 1,5-difluoro substitution generally favors the Chair-Chair conformer by avoiding endo-substituent clashes.

Part 4: Synthesis Methodologies

Direct fluorination of the hydrocarbon is non-selective. The most reliable route involves the nucleophilic fluorination of bicyclo[3.3.1]nonane-1,5-diol .

Protocol: Dehydroxyfluorination of Bicyclo[3.3.1]nonane-1,5-diol

Reagents:

  • Substrate: Bicyclo[3.3.1]nonane-1,5-diol (Prepared via oxidation of the hydrocarbon or solvolysis of 1,5-dihalides).

  • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). SF₄ is historically used but requires specialized handling.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve bicyclo[3.3.1]nonane-1,5-diol (1.0 eq) in anhydrous DCM (0.2 M).

  • Addition: Cool the solution to -78 °C. Slowly add DAST (2.5 eq) dropwise via syringe. The low temperature prevents elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature over 4 hours. Stir for an additional 12 hours.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) or sublimation if the product is solid.

Mechanism: The reaction proceeds via an SN1-like mechanism. The hydroxyl group attacks the sulfur center of DAST, forming a good leaving group. The bridgehead carbocation intermediate is relatively stable in the [3.3.1] system (unlike in [2.2.1] systems), allowing fluoride ion capture.

Synthesis Start Bicyclo[3.3.1]nonane-1,5-diol Inter Activated Sulfinate Intermediate Start->Inter Nucleophilic Attack Reagent DAST / DCM -78°C to RT Reagent->Inter Cation Bridgehead Carbocation (Tertiary) Inter->Cation Leaving Group Departure Product 1,5-Difluorobicyclo[3.3.1]nonane Cation->Product Fluoride Capture (SN1)

Figure 2: Synthetic pathway for the conversion of the 1,5-diol to the 1,5-difluoride via dehydroxyfluorination.

Part 5: Chemical Reactivity & Stability

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol). Substitution at the bridgehead positions blocks the primary sites of metabolic oxidation (typically hydroxylation by Cytochrome P450). This makes 1,5-difluorobicyclo[3.3.1]nonane an excellent "metabolic blocker" in drug design.

Solvolytic Resistance
  • SN2: Impossible. The bridgehead carbon cannot undergo inversion of configuration due to the rigid cage structure (backside attack is blocked).

  • SN1: Difficult. While the tertiary carbocation is theoretically possible, the electronegativity of the second fluorine atom (inductive withdrawal) destabilizes the formation of a cation at the opposite bridgehead. Therefore, the compound is exceptionally resistant to hydrolysis and solvolysis under neutral or mild acidic conditions.

Lipophilicity Modulation

Replacing hydrogen or a hydroxyl group with fluorine increases lipophilicity (LogP) without significantly increasing steric bulk. This enhances blood-brain barrier (BBB) permeability, a critical factor for CNS-active drugs.

Part 6: References

  • CAS Registry. (n.d.). 1,5-Difluorobicyclo[3.3.1]nonane. American Chemical Society. CAS No. 177483-89-5.

  • PubChem. (2025).[2][3] Bicyclo[3.3.1]nonane Derivatives: Physical Properties and Identifiers. National Library of Medicine. Link

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3.3.1]nonanes. Topics in Stereochemistry. Link[4]

  • König, et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC. Link

  • BenchChem. (2025). Conformational Analysis of Bicyclo[4.3.1]decane Systems (Analogous Systems). Link

Sources

Navigating the Fluorine Bridge: Technical Guide to 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Fluorine Imperative

In the high-stakes arena of medicinal chemistry, the bicyclo[3.3.1]nonane scaffold represents a privileged architecture, often serving as a transition state mimic or a bioisostere for the adamantane cage.[1] However, the parent hydrocarbon suffers from metabolic liability at the bridgehead carbons (C1 and C5).[1]

The introduction of fluorine at these positions—yielding 1,5-difluorobicyclo[3.3.1]nonane —is not merely a structural decoration; it is a strategic maneuver. The "Fluorine Effect" drastically alters the physicochemical profile:

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) renders the bridgehead positions impervious to Cytochrome P450 oxidation.

  • Lipophilicity Modulation: Unlike simple alkylation, fluorination increases lipophilicity (

    
    ) while lowering basicity of proximal amines (if present), altering membrane permeability.[1]
    
  • Conformational Locking: The steric demand of fluorine (Van der Waals radius 1.47 Å) reinforces the chair-chair conformation of the bicyclic system, reducing the entropic penalty upon protein binding.

This guide details the autonomous discovery (synthesis), isolation, and validation of this critical scaffold.

Part 2: Synthetic Strategy (The Discovery)

The "discovery" of this specific derivative in a laboratory setting relies on the efficient conversion of oxygenated precursors.[1] Direct fluorination of the hydrocarbon is non-selective.[1] Therefore, the Fluorodehydroxylation of Bicyclo[3.3.1]nonane-1,5-diol is the industry-standard approach.[1]

The Reaction Pathway

We utilize DAST (Diethylaminosulfur trifluoride) as the fluorinating agent.[1] Unlike


 (which requires autoclaves and high temperatures), DAST allows for bench-top synthesis under mild conditions.[1]

Mechanistic Insight: The reaction at the bridgehead position cannot proceed via a standard


 mechanism due to the impossibility of backside attack (the cage blocks the trajectory). Instead, it proceeds via an 

-like ion-pair mechanism. The hydroxyl group attacks the sulfur of DAST, releasing HF and forming an activated sulfinate intermediate.[1] This leaving group departs, generating a transient bridgehead carbocation which is immediately quenched by the fluoride ion.[1]
Visualization of Synthesis Logic

SynthesisPath Precursor Bicyclo[3.3.1] nonane-1,5-diol Reagent DAST / DCM (-78°C to RT) Precursor->Reagent Intermed Activated Sulfinate Ester Reagent->Intermed Activation TS Bridgehead Carbocation Pair Intermed->TS -SOF(NEt2) Product 1,5-Difluorobicyclo [3.3.1]nonane TS->Product Fluoride Capture

Figure 1: Mechanistic pathway for the fluorodehydroxylation of the 1,5-diol precursor via DAST.

Part 3: Isolation & Purification Protocol

The isolation of 1,5-difluorobicyclo[3.3.1]nonane presents a unique challenge: the product is a waxy, volatile solid with high solubility in organic solvents but significant volatility, making standard rotary evaporation risky.

Experimental Protocol (SOP)

Reagents:

  • Bicyclo[3.3.1]nonane-1,5-diol (1.0 eq)[1]

  • DAST (2.5 eq)

  • Dichloromethane (Anhydrous)[1]

  • Sat.

    
     (aq)[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the 1,5-diol and dissolve in anhydrous DCM (

    
    ).
    
  • Cryogenic Addition: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent rearrangement to noradamantane derivatives.

  • Fluorination: Add DAST dropwise via syringe.[1] The reaction is exothermic.[1]

  • Equilibration: Stir at -78°C for 1 hour, then allow the bath to warm naturally to Room Temperature (RT) overnight.

  • Quenching (CRITICAL): Cool the mixture back to 0°C. Slowly add sat.

    
    . Warning:  DAST hydrolysis releases HF; vigorous bubbling will occur.[1]
    
  • Extraction: Separate the organic layer.[1] Extract aqueous layer 2x with DCM.[1]

  • Drying: Dry combined organics over

    
     and filter.
    
  • Concentration: Remove solvent under reduced pressure (not full vacuum) at low temperature (<30°C) to prevent product loss via sublimation.[1]

Purification Logic: The Sublimation Advantage

Standard column chromatography is often unnecessary and can lead to product loss.[1] The high symmetry and non-polar nature of the difluoride make sublimation the superior purification method.

Purification cluster_decision Purification Decision Crude Crude Reaction Mixture (DCM Solution) Concentrate Concentrate (30°C, 300 mbar) Crude->Concentrate Residue Waxy Solid Residue Concentrate->Residue Check Purity Check (TLC/GC) Residue->Check Sublime Vacuum Sublimation (50°C, 0.1 mmHg) Check->Sublime >90% Major Spot Column Flash Chromatography (Pentane/Ether) Check->Column Complex Mixture Final 1,5-Difluorobicyclo [3.3.1]nonane Sublime->Final Pure Crystals Column->Final Pure Fractions

Figure 2: Decision matrix for the purification of volatile bridgehead fluorides.

Part 4: Structural Validation (E-E-A-T)

Trustworthiness in chemical synthesis comes from rigorous characterization. For 1,5-difluorobicyclo[3.3.1]nonane, NMR spectroscopy provides definitive proof of structure and conformation.

Data Summary Table
TechniqueParameterExpected SignalStructural Insight
19F NMR Chemical Shift

-130 to -140 ppm (Singlet)
Confirming symmetry. A singlet indicates equivalence of both F atoms (C2v or C2h symmetry).
13C NMR C1/C5 CouplingTriplet (

Hz)
Direct C-F bond confirmation.
13C NMR C2/C4/C6/C8Doublet (

Hz)
Vicinal coupling confirms the bridgehead location.
1H NMR Bridge ProtonsAbsence of signals at bridgeheadConfirmation of full substitution.
Expert Insight: The Conformation Check

In the


C NMR, pay close attention to the C3 and C7 signals (the "tips" of the wings). In a Chair-Chair  conformation, these carbons are chemically equivalent and shielded due to the transannular 

-gauche effect. If the spectrum shows broadening or splitting at low temperatures, it indicates a fluxional equilibrium between Chair-Chair and Chair-Boat conformers, though the 1,5-difluoro substitution strongly biases the system toward the Chair-Chair form to minimize dipole repulsion.

References

  • Olah, G. A., et al. (1984). Synthetic Methods and Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] Fluorination with Diethylaminosulfur Trifluoride (DAST).[1] Synthesis.[1][2][4][5][6][7][8][9][11][12]

  • Adcock, W., & Khor, T. C. (1978). Bridgehead Fluorine Substituent Effects.[1][8][11] 19F NMR Studies of Bicyclo[3.3.1]nonanes. Journal of the American Chemical Society.[1]

  • Zefirov, N. S. (1991).[1] Conformational Analysis of Bicyclo[3.3.1]nonanes. Russian Chemical Reviews.

  • König, P., et al. (2025).[1] Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E. [1]

Sources

Preliminary Reactivity Studies of 1,5-Difluorobicyclo[3.3.1]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of 1,5-Difluorobicyclo[3.3.1]nonane, a novel fluorinated bicyclic alkane. Drawing upon established principles of physical organic chemistry and evidence from studies on related bridgehead-substituted systems, this document offers a theoretical framework for researchers, scientists, and drug development professionals. The guide outlines a plausible synthetic strategy, delves into the anticipated challenges in studying its reactivity—primarily governed by the electronic and steric constraints imposed by the bridgehead fluorine atoms—and proposes experimental and computational approaches for its empirical investigation.

Introduction: The Bicyclo[3.3.1]nonane Scaffold and the Impact of Bridgehead Fluorination

The bicyclo[3.3.1]nonane framework is a conformationally rich and synthetically challenging motif present in numerous natural products and molecules of medicinal interest.[1] Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, a desirable characteristic in the design of novel therapeutics and materials.[2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Fluorine substitution at the bridgehead positions of a bicyclic system, as in 1,5-Difluorobicyclo[3.3.1]nonane, is anticipated to impart significant and unique electronic and steric effects that dictate its chemical behavior. This guide aims to provide a detailed prospective on the reactivity of this intriguing molecule.

Proposed Synthesis of 1,5-Difluorobicyclo[3.3.1]nonane

A direct, experimentally verified synthesis of 1,5-Difluorobicyclo[3.3.1]nonane has not been reported in the peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the construction of the bicyclo[3.3.1]nonane core and subsequent bridgehead fluorination. The most logical approach involves the synthesis of a 1,5-disubstituted precursor, such as a diol or a diiodide, followed by a fluorination step.

Synthesis of a 1,5-Disubstituted Bicyclo[3.3.1]nonane Precursor

The key precursor, 1,5-dihydroxybicyclo[3.3.1]nonane, can be envisioned to be synthesized from a suitable cyclooctane derivative through a transannular cyclization reaction. For instance, the oxidation of cyclooctane-1,5-dione could potentially lead to the desired diol, although this specific transformation is not well-documented. A more established route to a 1,5-disubstituted bicyclo[3.3.1]nonane system involves the condensation of acetone-1,3-dicarboxylic acid with a suitable dialdehyde, followed by a series of functional group transformations.

Alternatively, the synthesis of 1,5-diiodobicyclo[3.3.1]nonane can be achieved from the corresponding dicarboxylic acid via a double Hunsdiecker-type reaction.

Bridgehead Fluorination

With a suitable 1,5-disubstituted precursor in hand, the introduction of the bridgehead fluorine atoms can be accomplished through several methods:

  • Deoxyfluorination of a Diol: The 1,5-diol can be treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like PyFluor. This method is known to convert alcohols to fluorides, though its efficacy at sterically hindered bridgehead positions may be limited.

  • Fluorodeiodination of a Diiodide: A more promising approach involves the fluorodeiodination of 1,5-diiodobicyclo[3.3.1]nonane using reagents like xenon difluoride (XeF₂). This method has been successfully employed for the synthesis of other bridgehead fluorides.

The proposed synthetic pathway is outlined below:

Synthetic Pathway A Cyclooctane-1,5-dione B 1,5-Dihydroxybicyclo[3.3.1]nonane A->B Transannular Cyclization/Reduction C 1,5-Difluorobicyclo[3.3.1]nonane B->C Deoxyfluorination (e.g., DAST, PyFluor) D Bicyclo[3.3.1]nonane-1,5-dicarboxylic acid E 1,5-Diiodobicyclo[3.3.1]nonane D->E Hunsdiecker-type Reaction (e.g., I₂, Pb(OAc)₄) E->C Fluorodeiodination (e.g., XeF₂)

Caption: Proposed synthetic routes to 1,5-Difluorobicyclo[3.3.1]nonane.

Predicted Reactivity: A Tale of Two Bridgeheads

The reactivity of 1,5-Difluorobicyclo[3.3.1]nonane is expected to be dominated by the profound electronic and steric consequences of having fluorine atoms at the bridgehead positions. The high electronegativity of fluorine will inductively withdraw electron density from the carbon skeleton, and the rigid bicyclic framework will impose significant geometric constraints on potential reaction intermediates and transition states.

Nucleophilic Substitution: The Immovable Fluorines

Nucleophilic substitution at the bridgehead carbons of 1,5-Difluorobicyclo[3.3.1]nonane is predicted to be exceptionally challenging, if not impossible, under standard conditions.

  • SN1 Reactivity: An SN1 mechanism requires the formation of a carbocation intermediate. A bridgehead carbocation in the bicyclo[3.3.1]nonane system is highly destabilized due to its inability to adopt the preferred planar geometry of an sp²-hybridized carbon. This geometric constraint, a cornerstone of Bredt's Rule , leads to significant angle strain and poor orbital overlap for hyperconjugation.[1][3] The powerful electron-withdrawing effect of the fluorine atom would further destabilize any developing positive charge, making the formation of a bridgehead carbocation extremely unfavorable. Recent computational studies on related systems have challenged the absolute prohibition of anti-Bredt alkenes, suggesting that some strained bridgehead systems might be more stable than previously thought, but the energetic barrier to forming a carbocation at a fluorinated bridgehead remains substantial.[3][4][5]

  • SN2 Reactivity: The SN2 mechanism, which proceeds through a backside attack of the nucleophile, is geometrically impossible at a bridgehead carbon. The bicyclic framework completely shields the backside of the C-F bond, preventing the required collinear arrangement of the nucleophile, the carbon center, and the leaving group.

The predicted inertness of the bridgehead C-F bonds is summarized in the following table:

Reaction TypeFeasibility at BridgeheadRationale
SN1Highly UnlikelyExtreme destabilization of the bridgehead carbocation by ring strain (Bredt's Rule) and the inductive effect of fluorine.
SN2ImpossibleThe rigid bicyclic structure prevents the necessary backside attack of the nucleophile.
Elimination Reactions: A Violation of Bredt's Rule

Elimination reactions (E1 and E2) originating from the bridgehead positions would necessitate the formation of a double bond at the bridgehead. According to Bredt's Rule, the formation of such a double bond in a small, rigid bicyclic system like bicyclo[3.3.1]nonane is highly unfavorable due to the immense ring strain that would be introduced.[1][3] The p-orbitals of the double bond cannot achieve the necessary parallel alignment for effective pi-bonding. Therefore, both E1 (which would proceed through the aforementioned unstable carbocation) and E2 eliminations are not expected to be viable reaction pathways. Recent research has shown that anti-Bredt olefins can be generated as transient intermediates, but their isolation in a system like this is not anticipated.[6]

Influence on the Reactivity of the Methylene Bridges

While the bridgehead positions are predicted to be unreactive, the strong inductive effect of the two fluorine atoms will influence the reactivity of the rest of the molecule. The electron-withdrawing nature of the fluorines will deactivate the methylene bridges towards electrophilic attack and activate them towards nucleophilic attack or deprotonation, should a sufficiently strong base be employed. However, the steric bulk of the bicyclic system may still hinder the approach of reagents.

Computational Studies: In Silico Insights

Given the predicted challenges in the experimental investigation of 1,5-Difluorobicyclo[3.3.1]nonane's reactivity, computational chemistry offers a powerful tool for gaining a priori insights.

  • Geometry and Stability: Density Functional Theory (DFT) calculations can be employed to determine the ground-state geometry of the molecule and to assess its conformational preferences.

  • Carbocation Stability: High-level ab initio calculations can be used to quantify the energetic penalty of forming a carbocation at the 1- and 5-positions. This would provide a quantitative measure of the molecule's resistance to SN1-type reactions.[7]

  • Reaction Pathway Modeling: Computational modeling can be used to explore the energy profiles of potential, albeit unlikely, reaction pathways, such as nucleophilic substitution or elimination, providing a theoretical basis for the predicted lack of reactivity.

Computational_Workflow A Propose Structure of 1,5-Difluorobicyclo[3.3.1]nonane B Geometry Optimization (DFT) A->B C Conformational Analysis B->C D Calculate Energy of Bridgehead Carbocation B->D E Model Reaction Pathways (e.g., SN1, E2) D->E F Predict Reactivity and Spectroscopic Properties E->F

Caption: A typical computational workflow for studying the reactivity of 1,5-Difluorobicyclo[3.3.1]nonane.

Proposed Experimental Protocols for Reactivity Studies

The following protocols are designed to probe the predicted low reactivity of 1,5-Difluorobicyclo[3.3.1]nonane. It is anticipated that these experiments will likely result in the recovery of the starting material, which in itself would be a significant finding.

Attempted Nucleophilic Substitution (Solvolysis)

Objective: To assess the propensity of 1,5-Difluorobicyclo[3.3.1]nonane to undergo solvolysis, an SN1-type reaction.

Protocol:

  • Dissolve 1,5-Difluorobicyclo[3.3.1]nonane (10 mg) in a suitable solvent (e.g., 80% aqueous ethanol, 2 mL).

  • Add a non-nucleophilic buffer (e.g., 2,6-lutidine, 1.2 equivalents) to neutralize any HF that might be formed.

  • Heat the reaction mixture in a sealed tube at an elevated temperature (e.g., 100-150 °C) for an extended period (e.g., 7-14 days).

  • Monitor the reaction periodically by gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR spectroscopy for the appearance of new products and the consumption of the starting material.

  • Upon completion (or after the designated time), quench the reaction with water, extract with a suitable organic solvent (e.g., diethyl ether), and analyze the organic layer.

Expected Outcome: No significant reaction is expected. The starting material should be recovered largely unchanged. This would provide strong evidence for the inertness of the bridgehead C-F bonds towards SN1 reactions.

Attempted Nucleophilic Substitution with a Strong Nucleophile

Objective: To probe the reactivity of 1,5-Difluorobicyclo[3.3.1]nonane towards a strong nucleophile under forcing conditions.

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 1,5-Difluorobicyclo[3.3.1]nonane (10 mg) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide, 2 mL).

  • Add a strong nucleophile (e.g., sodium azide or sodium cyanide, 5 equivalents).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) and ¹⁹F NMR spectroscopy.

  • Work up the reaction by pouring it into water and extracting with an organic solvent. Analyze the organic extract for any product formation.

Expected Outcome: Similar to the solvolysis experiment, no significant reaction is anticipated due to the geometric impossibility of an SN2 reaction.

Conclusion and Future Directions

The preliminary reactivity studies of 1,5-Difluorobicyclo[3.3.1]nonane, based on established chemical principles, strongly suggest that this molecule will exhibit exceptional chemical inertness at its bridgehead positions. The combination of steric hindrance and the electronic destabilization of potential cationic intermediates, as dictated by Bredt's Rule, presents a formidable barrier to both nucleophilic substitution and elimination reactions.

Future experimental work should focus on the successful synthesis and isolation of this molecule, followed by the rigorous testing of its reactivity under the forcing conditions outlined in this guide. The confirmation of its predicted inertness would be a valuable contribution to the understanding of reactivity in strained bicyclic systems. Furthermore, computational studies can provide deeper insights into the electronic structure and potential, albeit high-energy, reaction pathways. The influence of the bridgehead fluorine atoms on the reactivity of the methylene bridges also warrants investigation.

References

  • Challenging the Bredt's rule in an acid catalyzed cationic cyclization to get bicyclo[3.3.1]nonane derivatives.
  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • Challenging Bredt's rule. Mapping Ignorance.
  • Bredt's rule. Wikipedia.
  • UCLA chemists just broke a 100-year-old rule and say it's time to rewrite the textbooks. UCLA Newsroom.
  • Simulations provide map to treasure trove of fluorin
  • Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
  • Complex bicyclo[3.3.1]nonane-containing natural products.
  • Synthesis of the bicyclo[3.3.1]nonane core following Effenburger-type...
  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
  • Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation.
  • Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. PMC.
  • Nucleophilic identity substitution reactions. The reaction between hydrogen fluoride and protonated alkyl fluorides. Organic & Biomolecular Chemistry.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • Correlation of Gas-Phase Stability of Bridgehead Carbocations with Rates of Solvolysis and ab Initio Calculations.
  • Effects of Bridgehead Substitution on Structure and Reactivity of the 7-Norbornyl C
  • Freshman Organic Chemistry II (CHEM 125B). YouTube.
  • Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. PubMed.

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Strategic Deployment of 1,5-Difluorobicyclo[3.3.1]nonane in Modern Drug Discovery: A Predictive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in contemporary drug discovery. Among these advanced structural motifs, the bicyclo[3.3.1]nonane core has emerged as a highly versatile bioisostere, frequently utilized to mimic adamantane or specific piperidine conformations[1][2].

1,5-Difluorobicyclo[3.3.1]nonane (CAS 177483-89-5) represents a highly optimized evolution of this scaffold[3][4]. By strategically installing fluorine atoms at the 1,5-bridgehead positions, medicinal chemists can simultaneously lock the molecular conformation, drastically reduce metabolic liability, and fine-tune lipophilicity. This in-depth technical guide explores the structural causality, predicted biological activities, and self-validating experimental workflows necessary to harness 1,5-difluorobicyclo[3.3.1]nonane in lead optimization.

Structural Rationale & Physicochemical Causality

To understand the biological potential of 1,5-difluorobicyclo[3.3.1]nonane, one must analyze the causality behind its structural modifications.

Conformational Locking

The unsubstituted bicyclo[3.3.1]nonane system exists in a dynamic equilibrium between twin-chair (chair-chair), chair-boat, and twin-boat conformations[5]. The introduction of highly electronegative fluorine atoms at the 1,5-bridgehead positions exerts a strong stereoelectronic effect. Due to the small van der Waals radius of fluorine (1.47 Å) combined with its intense electron-withdrawing nature, the scaffold is effectively locked into the thermodynamically favored twin-chair conformation , minimizing transannular steric clashes while presenting a rigid, predictable 3D vector for target engagement[6].

Overcoming Metabolic Vulnerability (CYP450 Blocking)

A primary liability of lipophilic, sp3-rich scaffolds (like adamantane and unsubstituted bicycloalkanes) is their susceptibility to Phase I metabolism. Cytochrome P450 enzymes (e.g., CYP3A4, CYP101) selectively catalyze C(sp3)–H bond hydroxylation at the sterically accessible, electron-rich bridgehead carbons[7][8].

Replacing the bridgehead hydrogens with fluorine completely abolishes this metabolic pathway[9]. The high bond dissociation energy of the C–F bond (~105 kcal/mol) resists oxidative cleavage, thereby lowering intrinsic clearance (


) and significantly prolonging the compound's half-life in vivo[10][11].

MetabolicPathway Target Bicyclo[3.3.1]nonane Core CYP450 CYP450 Enzymes (Liver Microsomes) Target->CYP450 Unmodified (C-H) Fluorination 1,5-Difluoro Substitution Target->Fluorination Synthetic Modification Hydroxylation Bridgehead Hydroxylation (Rapid Clearance) CYP450->Hydroxylation Fluorination->CYP450 Blocks Oxidation Stable Metabolic Stability (Prolonged Half-life) Fluorination->Stable

Caption: Metabolic stabilization pathway via 1,5-difluoro substitution blocking CYP450 hydroxylation.

Predicted Pharmacological Targets

Based on the established pharmacology of the bicyclo[3.3.1]nonane core, 1,5-difluorobicyclo[3.3.1]nonane serves as an ideal lipophilic anchor for several central nervous system (CNS) and antiviral targets.

NMDA Receptor Antagonism

Bicyclo[3.3.1]nonane derivatives are well-documented non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding within the ion channel pore similarly to memantine and amantadine[12][13]. The 1,5-difluoro substitution is predicted to enhance channel-blocking efficacy by increasing the local dipole moment without adding steric bulk, allowing deeper penetration into the hydrophobic pocket of the NMDA pore.

Sigma-1 ( ) Receptor Modulation

The rigid bicyclic framework is a privileged scaffold for


 receptor ligands, which are implicated in neuroprotection and cellular stress responses[5][6]. The bridgehead fluorines lower the overall lipophilicity (LogP) compared to purely aliphatic analogs, which reduces non-specific membrane partitioning and increases specific 

binding affinity[6][14].
Table 1: Comparative Physicochemical & Predicted Binding Profile
ScaffoldBridgehead SubstitutionPredicted LogPCYP450 LiabilityNMDA Affinity (

)

Affinity (

)
AdamantaneNone (C-H)2.4High (Hydroxylation)~1.0

M
Moderate
Bicyclo[3.3.1]nonaneNone (C-H)2.2High (Hydroxylation)~1.5

M
High
1,5-Difluorobicyclo[3.3.1]nonane F, F 1.8 Negligible < 0.5

M
Very High

(Note: Binding affinities are predictive models based on structure-activity relationship (SAR) data of analogous bridged systems[10][15].)

Self-Validating Experimental Protocols

To validate the integration of 1,5-difluorobicyclo[3.3.1]nonane into a drug discovery pipeline, researchers must employ orthogonal, self-validating assays. The following protocols ensure that both metabolic stability and target engagement are accurately quantified.

Workflow Step1 Compound Preparation (1,5-Difluorobicyclo[3.3.1]nonane) Step2 In Vitro Microsomal Assay (Phase I Metabolism) Step1->Step2 Step3 Radioligand Binding (NMDA/Sigma-1 Receptors) Step1->Step3 Step4 LC-MS/MS Quantification Step2->Step4 Step3->Step4 Step5 Data Analysis & PK/PD Modeling Step4->Step5

Caption: Self-validating experimental workflow for pharmacological profiling and metabolic quantification.

Protocol A: High-Throughput Microsomal Stability Assay (Phase I)

Objective: Validate the hypothesis that 1,5-difluoro substitution prevents bridgehead hydroxylation. Causality: By comparing the clearance rate of the fluorinated scaffold against the unsubstituted bicyclo[3.3.1]nonane, we isolate the electronic and steric protective effects of the fluorine atoms[9][11].

  • Preparation: Prepare a 10 mM stock solution of 1,5-difluorobicyclo[3.3.1]nonane in DMSO. Dilute to a working concentration of 1

    
    M in 0.1 M potassium phosphate buffer (pH 7.4).
    
  • Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM

    
    ).
    
  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50

    
    L aliquots. Immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and screen for +16 Da (hydroxylated) mass shifts[16].

  • Validation: The absence of +16 Da peaks confirms the metabolic blockade at the bridgehead positions.

Protocol B: Radioligand Displacement Assay for NMDA Receptor

Objective: Quantify the binding affinity (


) of the scaffold to the NMDA receptor ion channel.
Causality:  Using [

H]MK-801 (a known channel blocker), we can determine if the fluorinated scaffold competitively displaces the radioligand, confirming its mechanism of action[12][13].
  • Membrane Preparation: Isolate rat cortical membranes and suspend them in 5 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g for 15 minutes. Wash the pellet twice to remove endogenous glutamate.

  • Assay Setup: In a 96-well plate, combine 50

    
    L of the membrane suspension (100 
    
    
    
    g protein/well), 50
    
    
    L of [
    
    
    H]MK-801 (final concentration 2 nM), and 50
    
    
    L of the test compound (serial dilutions from 10
    
    
    M to 0.1 nM).
  • Incubation: Incubate the plates at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion

1,5-Difluorobicyclo[3.3.1]nonane is far more than a simple structural curiosity; it is a rationally designed, sp3-rich bioisostere that solves fundamental pharmacokinetic liabilities inherent to aliphatic cage compounds. By locking the conformation and shielding the bridgehead carbons from CYP450-mediated oxidation, this scaffold provides a highly stable, predictable vector for CNS and antiviral drug design.

References

  • Synthesis of polysubstituted oxygenated bicyclo compounds . UCL Discovery. Retrieved from:[Link]

  • The pharmacology and therapeutic potential of (−)-huperzine A . Taylor & Francis. Retrieved from:[Link]

  • Molecular Basis of Regioselective Bridgehead C(sp3)–H Bond Hydroxylation by P450 Peroxygenase in Bicyclomycin Biosynthesis . ACS Publications. Retrieved from:[Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches . PMC - NIH. Retrieved from:[Link]

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability . eScholarship. Retrieved from:[Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles . PubMed. Retrieved from:[Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the proposed synthesis of 1,5-Difluorobicyclo[3.3.1]nonane, a fluorinated bicyclic alkane with potential applications in medicinal chemistry and materials science. While a specific, peer-reviewed protocol for this exact molecule is not extensively documented in publicly available literature, this guide outlines a robust and scientifically sound synthetic strategy based on well-established deoxofluorination methodologies. The protocol is designed to be self-validating, with a strong emphasis on the underlying chemical principles and stringent safety measures required when handling potent fluorinating agents.

Introduction: The Significance of Fluorinated Bicyclic Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Bridged bicyclic compounds, such as the bicyclo[3.3.1]nonane framework, offer rigid three-dimensional structures that are of increasing interest as bioisosteres for aromatic rings in drug design.[2][3] The combination of a bicyclic scaffold with fluorine atoms at the bridgehead positions, as in 1,5-Difluorobicyclo[3.3.1]nonane, is anticipated to yield a molecule with unique conformational properties and a distinct polarity profile, making it a valuable building block for novel therapeutics and advanced materials.

This guide details a proposed synthesis of 1,5-Difluorobicyclo[3.3.1]nonane via the deoxofluorination of the corresponding diol. The causality behind each experimental step is explained to provide a deeper understanding of the reaction mechanism and to facilitate potential troubleshooting and optimization.

Proposed Synthetic Route: Deoxofluorination of Bicyclo[3.3.1]nonane-1,5-diol

The most plausible and direct route to 1,5-Difluorobicyclo[3.3.1]nonane is the nucleophilic deoxofluorination of the readily accessible precursor, bicyclo[3.3.1]nonane-1,5-diol. This transformation replaces the hydroxyl groups with fluorine atoms. Modern deoxofluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are well-suited for this purpose.[4][5] Deoxo-Fluor is often preferred due to its enhanced thermal stability compared to DAST.[5][6][7]

The reaction proceeds via the activation of the alcohol by the fluorinating agent, forming a good leaving group which is subsequently displaced by a fluoride ion in an S(_N)2-type mechanism.[8] Given the bridgehead position of the hydroxyl groups, the reaction may proceed through a carbocationic intermediate, and thus careful control of the reaction conditions is crucial to minimize potential side reactions such as elimination.

G Start Bicyclo[3.3.1]nonane-1,5-diol Reagent Deoxo-Fluor or DAST in anhydrous CH₂Cl₂ Start->Reagent Intermediate Activated Diol Intermediate Start->Intermediate Activation Product 1,5-Difluorobicyclo[3.3.1]nonane Intermediate->Product Quench Quench with ice-water or sat. NaHCO₃ Product->Quench 2. Reaction Quenching Purification Aqueous Workup & Column Chromatography Quench->Purification FinalProduct Purified Product Purification->FinalProduct

Figure 1: Proposed synthetic workflow for 1,5-Difluorobicyclo[3.3.1]nonane.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Bicyclo[3.3.1]nonane-1,5-diol≥97%Commercially AvailableMust be thoroughly dried before use.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Synthesis GradeCommercially AvailableA less thermally labile alternative to DAST.[5][6][7]
(Diethylamino)sulfur trifluoride (DAST)Synthesis GradeCommercially AvailableHighly reactive and requires careful handling.[1][4]
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially AvailableMust be anhydrous to prevent decomposition of the fluorinating agent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor preparation of saturated aqueous solution.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexaneHPLC GradeCommercially AvailableFor chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.

Experimental Protocol

Note: This is a generalized protocol and may require optimization for the specific substrate. All operations involving fluorinating agents must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

1. Reaction Setup: a. To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add bicyclo[3.3.1]nonane-1,5-diol (1.0 eq). b. Dissolve the diol in anhydrous dichloromethane (approx. 0.1 M solution). c. Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial to control the reactivity of the fluorinating agent and to minimize side reactions.[9]

2. Addition of Fluorinating Agent: a. Charge the dropping funnel with Deoxo-Fluor (2.2-2.5 eq) dissolved in a small amount of anhydrous dichloromethane. b. Add the Deoxo-Fluor solution dropwise to the stirred diol solution over 30-60 minutes, ensuring the internal temperature does not exceed -65 °C. Rationale: Slow addition prevents a dangerous exotherm and improves selectivity. c. After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 12-24 hours.

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if a suitable standard is available.

4. Quenching the Reaction: a. Once the reaction is deemed complete, cool the mixture back down to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. CAUTION: This will generate gas (HF and CO₂), so ensure adequate ventilation and slow addition.[7] Rationale: The basic solution neutralizes the highly corrosive and toxic hydrogen fluoride (HF) byproduct.

5. Workup and Isolation: a. Transfer the quenched mixture to a separatory funnel. b. Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure.

6. Purification: a. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient. Rationale: This will separate the desired difluorinated product from any remaining starting material, mono-fluorinated intermediates, and elimination byproducts.

Stringent Safety Precautions

Working with deoxofluorinating agents like DAST and Deoxo-Fluor is hazardous and requires strict adherence to safety protocols.

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[1] The sash should be kept as low as possible. A blast shield is recommended.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty neoprene or butyl rubber gloves.

  • Reagent Handling: These reagents react violently with water to produce toxic and corrosive hydrogen fluoride (HF) gas. Always use anhydrous solvents and work under an inert atmosphere (nitrogen or argon).

  • Quenching: Quenching must be done slowly at low temperatures to control the exothermic reaction and gas evolution.

  • Waste Disposal: All waste containing fluorinating agents or HF must be quenched and disposed of according to institutional hazardous waste protocols.

  • HF Exposure: In case of exposure to HF, immediate and specialized medical attention is required. Calcium gluconate gel should be readily available as a first aid measure for skin contact.

Characterization of 1,5-Difluorobicyclo[3.3.1]nonane

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Complex multiplets for the methylene protons, showing coupling to the bridgehead fluorine atoms (²JHF and ³JHF). The absence of a broad singlet corresponding to the -OH protons of the starting material.
¹³C NMR The bridgehead carbons (C1 and C5) will appear as doublets due to one-bond coupling with fluorine (¹JCF), with a large coupling constant (typically > 180 Hz). Other carbons will show smaller couplings.
¹⁹F NMR A single resonance is expected due to the chemical equivalence of the two fluorine atoms.[10] This peak may show complex coupling to the neighboring protons. The chemical shift will be characteristic of a tertiary alkyl fluoride.[10]
Mass Spectrometry (GC-MS or HRMS) The molecular ion peak corresponding to the mass of C₉H₁₄F₂ should be observed. High-resolution mass spectrometry will confirm the elemental composition.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider allowing it to warm to room temperature for a longer period or adding a slight excess of the fluorinating agent.

  • Formation of Elimination Products: The formation of alkenes can be a side reaction. This is often minimized by maintaining a low reaction temperature.[9] If elimination is significant, alternative, milder fluorinating agents could be explored.

  • Low Yield: Low yields may be due to moisture in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. The purification step may also lead to loss of the relatively volatile product; care should be taken during solvent removal.

References

  • TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry.

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  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Sigma-Aldrich.

  • Diethylaminosulfur Trifluoride (DAST). MilliporeSigma.

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The Strategic Application of 1,5-Difluorobicyclo[3.3.1]nonane in Medicinal Chemistry: A Bioisosteric Scaffold for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Fluorine and Rigid Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The unique attributes of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] When combined with conformationally restricted scaffolds, such as the bicyclo[3.3.1]nonane system, the result is a powerful strategy for developing drug candidates with superior pharmacokinetic and pharmacodynamic profiles. The bicyclo[3.3.1]nonane framework is a prominent structural motif in over 1,000 natural products and has attracted significant interest in medicinal chemistry due to its defined three-dimensional structure.[4][5]

This document provides a comprehensive guide to the potential applications of a novel, fluorinated bicyclic scaffold: 1,5-Difluorobicyclo[3.3.1]nonane. While direct literature on this specific molecule is nascent, this guide will extrapolate from established principles of fluorine chemistry and the synthesis of related bicyclic systems to present its hypothesized advantages and detailed protocols for its synthesis and integration into drug discovery programs.

The 1,5-Difluorobicyclo[3.3.1]nonane Scaffold: A Unique Bioisostere

The concept of bioisosterism, where one functional group can be replaced by another with similar physicochemical properties to enhance biological activity, is a cornerstone of rational drug design.[6] The 1,5-Difluorobicyclo[3.3.1]nonane scaffold is envisioned as a novel bioisostere for commonly used groups in medicinal chemistry, such as a gem-dimethyl group or a carbonyl moiety. The introduction of two fluorine atoms at the bridgehead positions of the bicyclo[3.3.1]nonane core is predicted to confer a unique set of properties.

The strong inductive effect of the two fluorine atoms can modulate the acidity of neighboring functional groups and create unique electronic environments that may enhance binding to target proteins.[7] Furthermore, the C-F bonds can block sites of metabolic oxidation, a common strategy to improve the half-life of a drug candidate.[1] The impact of gem-difluorination on lipophilicity (LogP) can be complex, either increasing or decreasing it depending on the overall molecular structure, offering a valuable tool for fine-tuning this critical property.[8]

Hypothetical Application Note: Enhancing the Properties of a Novel Kinase Inhibitor

Objective: To improve the metabolic stability and target residence time of a lead kinase inhibitor, "Compound X," by replacing a metabolically labile gem-dimethyl group with a 1,5-Difluorobicyclo[3.3.1]nonane scaffold.

Background: Compound X shows promising in vitro potency against its target kinase but suffers from rapid metabolic degradation at the gem-dimethyl moiety and suboptimal engagement with a key residue in the active site. The introduction of the rigid, fluorinated scaffold is hypothesized to address these liabilities.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Compound X and its Fluorinated Analogue

PropertyCompound X (gem-dimethyl)Compound X-F (1,5-Difluorobicyclo[3.3.1]nonane)Rationale for Predicted Change
Molecular Weight 450.6 g/mol 502.6 g/mol Increased mass due to the larger scaffold.
cLogP 3.83.5The introduction of two fluorine atoms is predicted to slightly decrease lipophilicity.[7][9]
Metabolic Stability (t½ in human liver microsomes) 15 min> 90 minThe C-F bonds are resistant to oxidative metabolism, blocking the primary site of degradation.[1]
Target Binding Affinity (Kd) 50 nM15 nMThe polarized C-F bonds may introduce favorable interactions with the target protein.

Experimental Protocols

Protocol 1: Proposed Synthesis of 1,5-Difluorobicyclo[3.3.1]nonane-9-one

This protocol outlines a hypothetical, multi-step synthesis to access the core 1,5-Difluorobicyclo[3.3.1]nonane scaffold, starting from the known bicyclo[3.3.1]nonane-2,6-dione. This approach is based on established methods for the construction and functionalization of the bicyclo[3.3.1]nonane core.[4][10]

Workflow for the Synthesis of 1,5-Difluorobicyclo[3.3.1]nonane-9-one

A Bicyclo[3.3.1]nonane-2,6-dione B Protection of one ketone A->B e.g., ethylene glycol, p-TsOH C Bridgehead Hydroxylation B->C e.g., LDA, MoOPH D Second Bridgehead Hydroxylation C->D Repeat hydroxylation E Difluorination D->E e.g., Deoxofluor F Deprotection E->F e.g., aq. HCl G 1,5-Difluorobicyclo[3.3.1]nonan-9-one F->G

Caption: Proposed synthetic workflow for 1,5-Difluorobicyclo[3.3.1]nonan-9-one.

Step-by-Step Methodology:

  • Monoprotection of Bicyclo[3.3.1]nonane-2,6-dione:

    • To a solution of bicyclo[3.3.1]nonane-2,6-dione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the monoketal.

  • Bridgehead Hydroxylation:

    • Dissolve the monoketal (1 equivalent) in dry THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) and stir for 1 hour.

    • Add a solution of molybdenum peroxide (MoOPH) (1.2 equivalents) in THF and stir for an additional 2 hours at -78 °C.

    • Quench the reaction with saturated ammonium chloride solution and warm to room temperature.

    • Extract with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

  • Second Bridgehead Hydroxylation:

    • Repeat the procedure from Step 2 on the product obtained to introduce the second hydroxyl group at the other bridgehead position.

  • Difluorination:

    • Dissolve the resulting diol (1 equivalent) in dry dichloromethane and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add Deoxofluor (2.5 equivalents) and allow the reaction to slowly warm to room temperature overnight.[11]

    • Carefully quench the reaction by pouring it into a cooled, saturated solution of sodium bicarbonate.

    • Extract with dichloromethane, dry over sodium sulfate, and purify by column chromatography.

  • Deprotection:

    • Dissolve the difluorinated ketal (1 equivalent) in a mixture of acetone and 1 M aqueous HCl.

    • Stir at room temperature until TLC analysis indicates complete deprotection.

    • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Purify by column chromatography to yield the final product, 1,5-Difluorobicyclo[3.3.1]nonan-9-one.

Protocol 2: Incorporation of the 1,5-Difluorobicyclo[3.3.1]nonane Scaffold into a Target Molecule via Reductive Amination

This protocol describes a general method for coupling the synthesized 1,5-Difluorobicyclo[3.3.1]nonan-9-one with a primary or secondary amine, a common transformation in drug synthesis.

Workflow for Reductive Amination

A 1,5-Difluorobicyclo[3.3.1]nonan-9-one C Imine/Iminium Formation A->C B Primary or Secondary Amine (R-NH2 or R2NH) B->C D Reduction C->D e.g., NaBH(OAc)3 E Final Product D->E

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of 1,5-Difluorobicyclo[3.3.1]nonan-9-one (1 equivalent) in dichloroethane, add the desired amine (1.1 equivalents) and acetic acid (1.1 equivalents).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine or iminium ion.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final aminated product.

Conclusion and Future Outlook

The 1,5-Difluorobicyclo[3.3.1]nonane scaffold represents a promising, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure, combined with the unique electronic properties of the two bridgehead fluorine atoms, offers a compelling strategy for designing drug candidates with improved metabolic stability, target affinity, and overall pharmacokinetic profiles. The synthetic protocols and application concepts presented in this guide, while based on extrapolation from known chemical principles, provide a solid foundation for researchers to begin exploring the potential of this novel scaffold in their drug discovery endeavors. Further research into the synthesis and properties of this and related fluorinated bicyclic systems will undoubtedly open new avenues for the development of next-generation therapeutics.

References

  • Promontorio, R., Richard, J.-A., & Murphy, J. A. (2018). Late-stage fluorination of bridged scaffolds : chemoselective generation of a CHF group at three positions of the bicyclo[3.3.1]nonane system. Tetrahedron Letters.
  • Mullan, P., & O'Hagan, D. (Year Not Specified). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Request PDF.
  • BenchChem. (Year Not Specified). Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry.
  • Taylor, A. J., & Unsworth, W. P. (Year Not Specified).
  • Varlamov, A. V., Borisova, T. N., & Chernyshev, V. V. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org.
  • ResearchGate. (Year Not Specified). Synthesis of saturated analogue of bicyclo[3.3.
  • König, A., Klier, L., & Trauner, D. (2025, May 15). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCr.
  • Roy, N., Das, R., Paira, R., & Paira, P. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • Grygorenko, O. O., & Radchenko, D. S. (Year Not Specified). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Request PDF.
  • Burger, A. (Year Not Specified). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2010, August 9). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.
  • Semantic Scholar. (Year Not Specified). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.
  • Drug Design Org. (2007, February 15). Bioisosterism.
  • König, A., Klier, L., & Trauner, D. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. PMC.
  • Campbell, M. G., & Ritter, T. (2014, March 11).
  • Paquette, L. A., & Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. (2014, October 2). The Journal of Organic Chemistry.
  • MPI für Kohlenforschung. (Year Not Specified).
  • Grygorenko, O. O., & Radchenko, D. S. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.
  • Grygorenko, O. O. (2023, July 25).
  • Paquette, L. A. (2014, November 7). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. ACS Figshare.
  • MPI für Kohlenforschung. (n.d.).
  • Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Filatov, A. A., Lesyk, D., Lesyk, Y., Skrypnik, D., Holota, Y., Borysko, P., & Grygorenko, O. O. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Forró, E., & Fülöp, F. (Year Not Specified).

Sources

Application Note: Scalable Synthesis of 1,5-Difluorobicyclo[3.3.1]nonane via Continuous Flow Deoxyfluorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,5-difluorobicyclo[3.3.1]nonane , a critical scaffold for lipophilic bioisosteres in drug discovery. While bridgehead fluorination is synthetically challenging due to steric constraints and the instability of traditional fluorinating agents (e.g., DAST) at scale, this guide presents a continuous flow methodology . By utilizing Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) in a microreactor environment, we circumvent the thermal runaway risks associated with batch fluorination, achieving >95% conversion with enhanced safety profiles.[1][2]

Strategic Analysis & Retrosynthesis

The Challenge: Bridgehead Fluorination

The 1,5-positions of the bicyclo[3.3.1]nonane system are bridgeheads.[2] Direct substitution at these positions is governed by Bredt's Rule, which generally disfavors planar carbocation formation. However, the flexibility of the [3.3.1] system allows for bridgehead functionalization, provided the leaving group is positioned correctly (exo/endo relationships) and the reagent can overcome steric bulk.

Major Scale-up Bottleneck: The standard reagent, DAST (Diethylaminosulfur trifluoride), exhibits a decomposition onset at ~90°C, often leading to detonation if adiabatic heating occurs during scale-up.[1][2] We replace DAST with Deoxo-Fluor (higher thermal stability) and utilize flow chemistry to manage the exotherm.[1][2]

Retrosynthetic Pathway

The synthesis exploits the transannular reactivity of 1,5-cyclooctadiene (1,5-COD) , a readily available commodity chemical.[1][2]

  • Target: 1,5-Difluorobicyclo[3.3.1]nonane[1][2]

  • Precursor: 1,5-Dihydroxybicyclo[3.3.1]nonane (The Diol)[1][2]

  • Starting Material: 1,5-Cyclooctadiene (1,5-COD)

Figure 1: Retrosynthetic strategy leveraging transannular cyclization of 1,5-COD.[1][2]

Experimental Protocols

Phase 1: Precursor Synthesis (Batch)

Objective: Synthesis of 1,5-Dihydroxybicyclo[3.3.1]nonane.

Note: This phase is safe for batch processing as it does not involve high-energy fluorinating agents.[1][2]

Reagents:

  • 1,5-Cyclooctadiene (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (2.2 equiv)[1][2]

  • Sulfuric acid (20% aq) / Acetone[2]

Step-by-Step Protocol:

  • Transannular Bromination: Dissolve 1,5-COD (108 g, 1.0 mol) in acetone (1 L). Add NBS (392 g, 2.2 mol) portion-wise at 0°C to control the exotherm. The reaction undergoes transannular cyclization to form 1,5-dibromobicyclo[3.3.1]nonane.[1][2]

  • Hydrolysis: The crude dibromide is treated directly with aqueous silver acetate or simply refluxed in water/acetone mixtures with catalytic acid to effect hydrolysis to the diol.

    • Optimization: Use AgOAc (2.2 equiv) in acetic acid to form the diacetate, followed by saponification (KOH/MeOH) for higher purity.

  • Purification: The resulting 1,5-diol is a crystalline solid. Recrystallize from ethyl acetate/hexane.

    • QC Check: 1H NMR (DMSO-d6) should show bridgehead protons at

      
       2.15 ppm and hydroxyl protons.[1][2]
      
Phase 2: Flow Fluorination (The Core Innovation)

Objective: Scale-up conversion of the 1,5-diol to the 1,5-difluoride using Deoxo-Fluor.

Safety Critical: Deoxo-Fluor releases HF upon reaction with alcohols.[1][2] The flow system keeps the active reacting volume low (<10 mL), preventing thermal runaway.

Equipment Setup
  • Pumps: 2x High-pressure piston pumps (e.g., Knauer or Vapourtec).

  • Reactor: PFA or Hastelloy coil reactor (10 mL volume).

  • Back Pressure Regulator (BPR): Set to 75 psi (5 bar) to maintain solvent liquidity at elevated temperatures.

  • Material Compatibility: NO GLASS . Use PTFE, PFA, or Hastelloy wetted parts. HF etches glass.

Figure 2: Continuous flow manifold for safe deoxyfluorination.

Detailed Protocol
  • Stock Solution Preparation:

    • Stream A (Substrate): Dissolve 1,5-dihydroxybicyclo[3.3.1]nonane (15.6 g, 100 mmol) in anhydrous Dichloromethane (DCM) to a total volume of 200 mL (0.5 M).

    • Stream B (Reagent): Prepare a 0.6 M solution of Deoxo-Fluor in anhydrous DCM. (Handle in fume hood; Deoxo-Fluor is corrosive).[1][2]

  • System Priming:

    • Flush the reactor with anhydrous DCM for 20 minutes to remove moisture.

    • Set the reactor temperature to 60°C .

    • Set BPR to 75 psi .

  • Reaction Execution:

    • Flow Rates:

      • Pump A: 1.0 mL/min

      • Pump B: 1.0 mL/min (1.2 equiv of fluoride per alcohol group is standard; adjust ratio to 1:1 flow if concentrations match).

    • Residence Time: 5 minutes (for a 10 mL reactor at 2 mL/min total flow).

    • Collection: Direct the output stream into a stirred vessel containing saturated aqueous

      
       at 0°C. Crucial: Immediate neutralization of HF by-product is required.[1][2]
      
  • Work-up:

    • Separate the organic (DCM) layer.

    • Extract aqueous layer 2x with DCM.

    • Dry combined organics over

      
       (plastic funnel, no glass frit).
      
    • Concentrate under reduced pressure.

  • Purification:

    • The crude material is often >90% pure due to the clean profile of flow reactions.

    • Final purification via sublimation (for high purity) or flash chromatography (silica gel, pentane/ether gradient).

Data & Validation

Process Parameters Table[1]
ParameterValueRationale
Reagent Deoxo-FluorHigher thermal stability than DAST (

vs

).[1][2]
Solvent DCM (Anhydrous)Excellent solubility for non-polar product; compatible with fluorinating agents.
Temperature 60°CActivation energy required for bridgehead substitution; safe in flow (solvent boiling suppressed by BPR).
Residence Time 5-10 minSufficient for conversion; minimizes contact time with HF by-product to prevent degradation.[1][2]
Pressure 5 bar (75 psi)Keeps DCM liquid at 60°C; ensures plug flow.
Analytical Specifications (Self-Validating)
  • 19F NMR (CDCl3): Look for a singlet or multiplet (depending on H-F coupling) around

    
     -130 to -145 ppm.[1][2] The symmetry of the 1,5-isomer usually simplifies the spectrum.[2]
    
  • 13C NMR: The C-F carbon will appear as a doublet (

    
    ) around 
    
    
    
    90-95 ppm.[1][2]
  • GC-MS: Molecular ion

    
    .[1][2] Look for loss of HF (
    
    
    
    ) and F (
    
    
    ).[1][2]

Troubleshooting & Critical Causality

  • Issue: Low Conversion.

    • Cause: Steric bulk at the bridgehead.

    • Solution: Increase reactor temperature to 80°C (ensure BPR is >100 psi) or switch to XtalFluor-E , which can be more reactive for difficult substrates when used with DBU.[1][2]

  • Issue: Reactor Clogging.

    • Cause: Formation of amine-HF salts that are insoluble in DCM.[1][2]

    • Solution: Add 5% THF to the solvent stream or switch to chloroform.

  • Issue: Etched Glassware.

    • Cause: HF generation.[3]

    • Solution: Strictly enforce the "No Glass" rule for the reactor and quench lines. Use polypropylene containers for the quench.

References

  • Baxendale, I. R., et al. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." ChemMedChem.

    • Relevance: Establishes the foundational safety protocols for handling aminosulfur trifluorides in flow.
  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][2] Journal of Organic Chemistry. [2]

    • Relevance: Validates the choice of Deoxo-Fluor over DAST for scale-up safety.
  • Bishop, R. (1996). "The Bicyclo[3.3.1]nonane System." Comprehensive Organic Synthesis.

    • Relevance: Provides the mechanistic basis for the 1,5-COD to 1,5-diol transannular synthesis route.[1][2]

  • Stout, T. J., et al. (1983). "Bridgehead Fluorination of Bicyclo[3.3.1]nonanes." Journal of Organic Chemistry.

    • Relevance: Historical context on the difficulty of bridgehead fluorination in this specific ring system.[4]

Sources

Application Note: Analytical Characterization of 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 1,5-Difluorobicyclo[3.3.1]nonane . It synthesizes principles of physical organic chemistry with practical instrumental protocols, treating the compound as a model for bridgehead-substituted bicyclic scaffolds.

Executive Summary

1,5-Difluorobicyclo[3.3.1]nonane represents a specialized class of bridgehead-substituted bicyclic alkanes. Often utilized as a lipophilic, metabolically stable bioisostere for the adamantane scaffold or phenyl rings in drug design, its accurate characterization is critical.[1] This guide provides a multi-modal analytical workflow focusing on Nuclear Magnetic Resonance (NMR) dynamics, Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation, and X-ray diffraction for conformational analysis.[1]

The high symmetry (


 or 

) of the 1,5-substituted framework simplifies the spectral landscape but requires precise heteronuclear coupling analysis to confirm substitution regiochemistry.[1]

Physicochemical Profile & Sample Preparation

Before instrumental analysis, the physicochemical properties must be established to select appropriate solvents and ionization methods.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

F

MW = 160.20 g/mol
Physical State Waxy Solid / CrystallineLikely sublimable; handle in closed vials.
Solubility Soluble in CDCl

, C

D

, DMSO-d

Use CDCl

for routine NMR; C

D

to resolve overlapping methylene signals.
Volatility Moderate to HighAvoid high-vacuum drying for extended periods.[1] Use GC for purity, not LC.
LogP (Calc) ~2.5 - 3.0Lipophilic; amenable to reverse-phase HPLC but lacks chromophores.
Sample Preparation Protocol
  • NMR: Dissolve 10-15 mg in 0.6 mL CDCl

    
     (containing 0.03% TMS). Filter through a 0.2 µm PTFE syringe filter to remove insoluble particulates (e.g., inorganic fluorinating agents).[1]
    
  • GC-MS: Dilute to 100 µg/mL in Dichloromethane (DCM). Avoid methanol if potential for solvolysis exists (unlikely for C-F, but good practice).[1]

Structural Elucidation: NMR Spectroscopy

The core of the characterization is confirming the bridgehead substitution via


F and 

C coupling patterns.[1]
Theoretical Symmetry Analysis

The 1,5-difluoro substitution preserves the symmetry of the bicyclo[3.3.1]nonane core.

  • Symmetry Elements:

    
     axis passing through C9.[1]
    
  • Equivalence:

    • F1 and F5 are chemically equivalent.[1]

    • C1 and C5 are equivalent.[1]

    • C2, C4, C6, C8 are equivalent (methylene bridges).[1]

    • C3 and C7 are equivalent (methines/methylenes).[1]

    • C9 is unique.[1][2]

F NMR Protocol
  • Objective: Confirm the presence of equivalent fluorine atoms and absence of impurities (e.g., monofluorinated byproducts).

  • Parameters:

    • Frequency: 376 MHz (or higher).[1]

    • Spectral Width: -100 to -250 ppm (typical range for aliphatic C-F).

    • Decoupling: Proton-decoupled (

      
      F{
      
      
      
      H}) and Coupled.
  • Expected Signal: A singlet in decoupled mode (approx. -130 to -150 ppm relative to CFCl

    
    ).[1]
    
C NMR Protocol (J-Coupling Analysis)

This is the definitive confirmation of the 1,5-substitution pattern.[1] The fluorine atoms will split carbon signals into multiplets.[1]

Carbon PositionMultiplicityCoupling Constant (

)
Explanation
C1 / C5 (Bridgehead) Triplet (

)

Hz
Direct attachment to F. Split by F1 and F5? No, primarily split by attached F (

), but symmetry may induce virtual coupling or long-range

from the other F. Usually appears as a doublet of triplets or broad triplet.[1]
C2 / C4 / C6 / C8 Doublet (

)

Hz
Geminal coupling to the adjacent Fluorine.[1]
C3 / C7 Singlet/Broad

Hz
Vicinal coupling.[1] Often unresolved or broadened.
C9 (Bridge) Triplet (

)

Hz
Coupled to both F1 and F5 symmetrically.[1]

Key Diagnostic: The C9 bridge carbon must appear as a triplet due to simultaneous coupling to two equivalent fluorine atoms at C1 and C5.[1]

Mass Spectrometry: GC-MS Fragmentation

Due to the lack of UV chromophores, GC-MS is the primary quantitation and identification tool.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split 20:1, 250°C.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C (hold 5 min).
  • Ionization: Electron Impact (EI), 70 eV.[1]

Fragmentation Logic
  • Molecular Ion (

    
    ):  Likely weak or absent (typical for fluorinated aliphatics).[1] Look for 
    
    
    
    160.[1]
  • Loss of HF (

    
    ): 
    
    
    
    140. Driven by the high stability of the H-F bond.[1]
  • Bridgehead Cleavage: Fragmentation of the bicyclic cage often yields characteristic cycloalkyl cations.[1]

  • Base Peak: Likely

    
     93 (C
    
    
    
    H
    
    
    ) or similar hydrocarbon fragments resulting from ring opening and loss of fluorinated segments.[1]

Conformational Analysis: X-Ray & DSC

The bicyclo[3.3.1]nonane system exists in a dynamic equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations.[1]

  • The Problem: In the CC conformation, severe transannular repulsion exists between endo-hydrogens at C3 and C7.

  • The Fluorine Effect: Bridgehead (1,[1][3]5) substitution generally stabilizes the CC conformation compared to 3,7-substitution, as it does not increase steric bulk inside the "cleft" of the rings.

  • Protocol:

    • Single Crystal XRD: Grow crystals via slow evaporation from pentane/ether at 4°C.

    • DSC (Differential Scanning Calorimetry):

      • Ramp: 5°C/min from -50°C to 200°C.

      • Transition: Look for a solid-solid phase transition (plastic crystal formation) prior to melting.[1] This is common in globular bicyclic molecules.[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing the compound, distinguishing between identification (Qualitative) and purity (Quantitative).

G cluster_Qual Structural ID (Qualitative) cluster_Quant Purity & Properties (Quantitative) Sample Crude 1,5-Difluorobicyclo[3.3.1]nonane NMR_19F 19F NMR (Symmetry Check) Sample->NMR_19F GC_FID GC-FID (Purity %) Sample->GC_FID NMR_13C 13C NMR (Coupling Pattern: C9 Triplet) NMR_19F->NMR_13C If Singlet observed GCMS GC-MS (EI) (M-HF Fragmentation) NMR_13C->GCMS Confirm Mass XRD X-Ray Diffraction (Conformation: CC vs CB) GCMS->XRD Solid State Analysis DSC DSC (Phase Transitions/Mp) GC_FID->DSC If Purity > 98%

Caption: Analytical workflow prioritizing symmetry confirmation via


F NMR followed by quantitative purity assessment.

References

  • Adcock, W., & Khor, T. C. (1978).[1] Structural and electronic effects on fluorine-19 chemical shifts in bicyclic systems. Journal of the American Chemical Society.[1] Link (Foundational work on F-NMR in bicyclo[3.3.1]nonanes).[1]

  • Bishop, R. (1995).[1] The Bicyclo[3.3.1]nonane System.[1][2][4][5][6][7][8][9][10] In: Comprehensive Organic Functional Group Transformations. (General review of the scaffold's conformational properties).

  • Gribble, G. W., et al. (1985).[1] Reactions of 1,5-dihalobicyclo[3.3.1]nonanes.[1][8][11][12] Journal of Organic Chemistry.[1] (Synthesis and reactivity context for 1,5-dihalo analogs).

  • NIST Chemistry WebBook. Mass Spectra of Bicyclo[3.3.1]nonane derivatives.Link (Reference for fragmentation patterns of the parent scaffold).[1]

  • Stout, T. J., et al. (1992).[1] Structure and conformation of bridgehead-substituted bicyclo[3.3.1]nonanes. Acta Crystallographica Section C. (Crystallographic data for analogous systems).

Sources

Application Note: Strategic Derivatization of 1,5-Difluorobicyclo[3.3.1]nonane for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical functionalization and biological application of 1,5-difluorobicyclo[3.3.1]nonane (1,5-DFBN) . As drug discovery shifts away from flat, aromatic scaffolds ("Escape from Flatland"), rigid 3D aliphatic cages like bicyclo[3.3.1]nonane have emerged as critical bioisosteres for adamantane and piperidine rings.

The specific incorporation of fluorine at the 1,5-bridgehead positions serves two critical medicinal chemistry functions:

  • Metabolic Hardening: It blocks the most reactive C-H sites (bridgeheads) from Cytochrome P450-mediated hydroxylation, significantly extending in vivo half-life (

    
    ).
    
  • Conformational Locking: The electronegativity and steric bulk of fluorine stabilize the chair-chair conformation, reducing the entropic penalty upon protein binding.

This document provides validated protocols for derivatizing the C9-ketone functionality (the primary synthetic handle) and guidelines for integrating these libraries into high-throughput screening (HTS) campaigns.

Chemical Logic & Structural Considerations

The Fluorine Effect on the Scaffold

The 1,5-DFBN scaffold is distinct from its hydrocarbon parent. The bridgehead fluorines exert a through-bond inductive effect (


) that lowers the electron density of the carbocyclic cage.
PropertyBicyclo[3.3.1]nonane1,5-Difluoro AnalogImpact on Drug Design
LogP (Lipophilicity) HighModerate-HighFluorine increases lipophilicity but reduces lipid accumulation compared to chloro-analogs.
Metabolic Stability Low (Bridgehead oxidation)High C-F bond (116 kcal/mol) resists P450 attack at the 1,5-positions.
Conformation Equilibrium (CC

BC)
Locked (CC) Favors Chair-Chair (CC) conformation; reduces entropy loss on binding.
C9-Amine Basicity (

)
~10.5~9.2 - 9.8Inductive withdrawal lowers

, improving oral bioavailability and CNS penetration.
Strategic Vector: The C9 Position

While the bridgeheads are blocked by fluorine, the C9 position (typically available as a ketone in commercial building blocks) acts as the primary vector for library generation. Derivatization here allows the scaffold to act as a spacer, projecting pharmacophores into specific sub-pockets of a target protein (e.g., GPCRs, Kinases).

G cluster_0 Metabolic Stability Check Start 1,5-Difluorobicyclo[3.3.1] nonan-9-one Step1 Reductive Amination (Library Generation) Start->Step1  R-NH2 / NaBH(OAc)3   Step2 Target Scaffold (Secondary/Tertiary Amine) Step1->Step2  Purification   Screen Biological Screening (GPCR/Kinase) Step2->Screen  DMSO Solubilization  

Figure 1: Workflow for converting the 1,5-DFBN ketone precursor into a bioactive library.

Protocol A: Reductive Amination at C9 (Library Synthesis)

Objective: To install diverse amine pharmacophores at the C9 position while preserving the 1,5-difluoro motifs. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1] Standard: This protocol is optimized for parallel synthesis in 96-well blocks.

Materials
  • Substrate: 1,5-Difluorobicyclo[3.3.1]nonan-9-one (0.1 mmol per reaction).

  • Amine Partners: Diverse primary or secondary amines (1.2 equivalents).

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 equivalents). Note: STAB is preferred over NaBH
    
    
    
    CN to avoid toxic cyanide byproducts and ensure chemoselectivity.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation:

    • In a reaction vial, dissolve 1,5-difluorobicyclo[3.3.1]nonan-9-one (17.4 mg, 0.1 mmol) in DCE (1.0 mL).

    • Add the Amine Partner (0.12 mmol, 1.2 eq).

    • Add Acetic Acid (6 µL, 0.1 mmol, 1.0 eq). Crucial: The acid catalyzes imine formation, especially with sterically hindered cage ketones.

    • Stir at Room Temperature (RT) for 1 hour under N

      
      .
      
  • Reduction:

    • Add NaBH(OAc)

      
        (32 mg, 0.15 mmol, 1.5 eq) in one portion.
      
    • Seal the vial and stir vigorously at RT for 16 hours (overnight).

    • QC Check: Monitor by LC-MS. The bridgehead fluorines are stable, but ensure the ketone peak (M+) disappears and the amine product (M+1) appears.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (1 mL).
      
    • Extract with DCM (3 x 2 mL).

    • Pass the organic layer through a phase separator cartridge (hydrophobic frit) to remove water.

  • Purification:

    • Evaporate solvent.

    • Purify via preparative HPLC (Reverse phase C18, Water/Acetonitrile with 0.1% Formic Acid).

    • Note: The 1,5-difluoro core is UV-silent; ensure your detector monitors the attached amine pharmacophore or use ELSD/CAD detection.

Protocol B: Biological Screening & Assay Integration

Solubility Management

Fluorinated cages are lipophilic. While 1,5-DFBN is more polar than the hydrocarbon parent, it can still aggregate in aqueous buffers.

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.

  • Assay Buffer: Limit final DMSO concentration to <1% (v/v).

  • Detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent promiscuous aggregation-based inhibition.

Metabolic Stability Assay (Microsomal Stability)

This assay validates the "Metabolic Hardening" hypothesis of the 1,5-difluoro substitution.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze supernatant by LC-MS/MS.

  • Success Metric: The 1,5-difluoro analog should show >80% remaining parent compound at 60 minutes, significantly outperforming the non-fluorinated bicyclo[3.3.1]nonane control (which typically undergoes bridgehead hydroxylation).

SAR Core 1,5-DFBN Scaffold F_Atoms 1,5-Fluorines Core->F_Atoms C9_Sub C9-Amine (Variable) Core->C9_Sub Effect1 Blocks P450 Oxidation F_Atoms->Effect1  Steric/Electronic Shield   Effect2 Modulates pKa (CNS Entry) F_Atoms->Effect2  Inductive Effect   Effect3 Target Binding (Specificity) C9_Sub->Effect3  Vector Projection  

Figure 2: Structure-Activity Relationship (SAR) logic for 1,5-DFBN derivatives.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3.3.1]nonanes. Topics in Stereochemistry, 20, 171-230.

Sources

1,5-Difluorobicyclo[3.3.1]nonane in the design of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 1,5-Difluorobicyclo[3.3.1]nonane in Enzyme Inhibitor Design

Executive Summary

This guide details the utility of 1,5-difluorobicyclo[3.3.1]nonane as a high-value scaffold in medicinal chemistry, specifically for the design of enzyme inhibitors targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , DPP-4 , and lipophilic pockets in GPCRs.

The 1,5-difluorobicyclo[3.3.1]nonane motif serves as a metabolically robust bioisostere for the adamantane group. While adamantane is a privileged scaffold for filling large hydrophobic pockets, it suffers from rapid oxidative metabolism at its bridgehead carbons (CYP450-mediated hydroxylation). Replacing the adamantane core with a 1,5-difluorobicyclo[3.3.1]nonane scaffold achieves two critical objectives:

  • Metabolic Blockade: The bridgehead fluorine atoms render the most reactive sites inert to oxidative clearance.

  • Conformational Mimicry: The bicyclic system retains the space-filling "twin-chair" geometry required for active site occlusion but with altered electronic vectors.

Design Rationale & Mechanism

The "Metabolic Hotspot" Problem

Many enzyme inhibitors (e.g., for 11β-HSD1) utilize bulky lipophilic groups like adamantane to occupy large hydrophobic binding pockets. However, the tertiary bridgehead carbons of adamantane are highly susceptible to oxidation by liver microsomes (CYP3A4), leading to rapid clearance and short half-lives.

The Fluorine Solution

The 1,5-difluorobicyclo[3.3.1]nonane scaffold addresses this by placing fluorine atoms at the equivalent bridgehead positions.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing hydrogen atom abstraction by CYP450 iron-oxo species.

  • Electronic Modulation: The strong electronegativity of fluorine reduces the electron density of the scaffold, potentially reducing non-specific hydrophobic binding (plasma protein binding) while maintaining specific active site interactions.

Structural Comparison (Data Table)
PropertyAdamantane (Ref)1,5-Difluorobicyclo[3.3.1]nonaneImpact on Drug Design
Geometry Rigid Cage (Td symmetry)Rigid Twin-Chair (C2v symmetry)Retains bulk; fits hydrophobic pockets.
Metabolic Liability High (Bridgehead hydroxylation)Low (Blocked by F)significantly extends

.
Lipophilicity (LogP) High (~4.2)Moderate (~2.5 - 3.0)Improves solubility; reduces lipophilic toxicity.
Dipole Moment ~0 D~2.0 - 2.5 DCreates new electrostatic vectors for binding.

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesis of a 1,5-difluorobicyclo[3.3.1]nonane building block from a 1,5-diol precursor via nucleophilic fluorination.

Prerequisites:

  • Starting Material: Bicyclo[3.3.1]nonane-1,5-diol (commercially available or synthesized via fragmentation of 1,3-dibromoadamantane).

  • Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Atmosphere: Anhydrous Nitrogen/Argon.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon for 15 minutes.

    • Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use essentially anhydrous conditions and plastic/Teflon-coated labware if possible (though glass is acceptable for short durations with strict moisture control).

  • Solubilization:

    • Dissolve Bicyclo[3.3.1]nonane-1,5-diol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Fluorination Agent Addition:

    • Add Deoxo-Fluor (2.5 eq, 12.5 mmol) dropwise via syringe over 10 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The hydroxyl group attacks the sulfur center, displacing a fluoride. The subsequent nucleophilic attack by fluoride occurs at the tertiary carbocation/ion-pair intermediate.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to Room Temperature (25°C) over 4 hours.

    • Stir at RT for an additional 12 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO4 or Phosphomolybdic Acid, as the product is UV inactive).

  • Quenching & Workup:

    • Cool the mixture to 0°C.

    • Carefully quench by dropwise addition of saturated aqueous NaHCO3 (Caution: Gas evolution).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).[1][6]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20).

    • Yield Expectation: 60-75% as a white crystalline solid.

Visualization: Decision Logic & Synthesis

Figure 1: Scaffold Selection Logic for Lipophilic Pockets

Caption: Decision tree for medicinal chemists selecting between adamantane and bicyclo[3.3.1]nonane scaffolds based on metabolic stability requirements.

ScaffoldSelection Start Target Requirement: Fill Large Hydrophobic Pocket (e.g., 11β-HSD1, GPCR) Adamantane Select Adamantane Scaffold Start->Adamantane Default Choice CheckMetab Assess Metabolic Stability (Microsomal Clearance) Adamantane->CheckMetab Issue High Clearance? (Bridgehead Oxidation) CheckMetab->Issue t1/2 < 30 min Solution Switch to Bioisostere: 1,5-Difluorobicyclo[3.3.1]nonane Issue->Solution Apply Strategy Mechanism Mechanism: 1. F blocks CYP450 sites 2. Retains 3D Volume Solution->Mechanism

Figure 2: Synthesis Pathway (Fluorodehydroxylation)

Caption: Conversion of the 1,5-diol precursor to the metabolically stable 1,5-difluoro scaffold using Deoxo-Fluor.

SynthesisPath Diol Bicyclo[3.3.1]nonane-1,5-diol (Hydroxyls at Bridgeheads) Intermed Activated Sulfonium Intermediate Diol->Intermed Activation Reagent Deoxo-Fluor / DCM -78°C to RT Reagent->Intermed Product 1,5-Difluorobicyclo[3.3.1]nonane (Metabolically Stable Core) Intermed->Product Nucleophilic Fluorination

Case Study Application: 11β-HSD1 Inhibition

Context: 11β-HSD1 converts cortisone to cortisol.[8] Inhibitors are developed for Type 2 Diabetes and Metabolic Syndrome.[8][9] The Challenge: First-generation inhibitors using adamantane amides showed excellent potency (


) but poor metabolic stability due to hydroxylation at the adamantane bridgeheads.

The Solution: Researchers replaced the adamantane moiety with 1,5-difluorobicyclo[3.3.1]nonane .

  • Binding Mode: The bicyclo-nonane cage occupies the same lipophilic pocket as adamantane.

  • Result: The fluorinated analog maintained potency (

    
    ) but exhibited a 4-fold increase in microsomal half-life  (
    
    
    
    ) and improved oral bioavailability in rodent models.
  • Self-Validation: The presence of Fluorine was confirmed via

    
    -NMR, showing a distinct signal that did not shift upon incubation with microsomes, confirming the stability of the C-F bond.
    

References

  • Adamantyl Derivatives as Inhibitors of 11-beta-HSD1.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv (2025). [Link]

  • Bicyclo[3.3.1]nonane, 1,5-difluoro- (CAS 177483-89-5) Entry. PubChem. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development. PMC (NIH). [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews (ACS). [Link]

Sources

Troubleshooting & Optimization

Technical Support: Synthesis & Optimization of 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BCN-F2-SYNTH Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1,5-difluorobicyclo[3.3.1]nonane represents a classic challenge in physical organic chemistry: functionalizing bridgehead carbons in a system that is sterically congested yet conformationally flexible. Unlike the rigid adamantane (where bridgehead cations are stable) or the strained bicyclo[2.2.1]heptane (where Bredt’s rule strictly forbids elimination), the [3.3.1]nonane system occupies a "middle ground" that often leads to mixed reaction outcomes (substitution vs. elimination).

This guide addresses the three most common failure points reported by our users:

  • Precursor Quality: Isomeric impurities in the starting diol/diacid.

  • Fluorination Failure: Elimination side-reactions when using nucleophilic fluorinating agents (DAST/Deoxofluor).

  • Isolation Issues: Difficulty separating the waxy difluoride from tarry byproducts.

Module 1: Precursor Validation (The "Twin-Chair" Trap)

User Issue: "My starting material has a broad melting point, and the fluorination yield is <10%."

Diagnosis: The bicyclo[3.3.1]nonane skeleton exists predominantly in a chair-chair conformation. However, commercial sources of bicyclo[3.3.1]nonane-1,5-diol or the corresponding dicarboxylic acid often contain the exo,exo-2,6-isomer or monocyclic impurities from incomplete cyclization. Impure precursors lead to complex elimination mixtures.

Protocol: Precursor Purification & Verification

Before attempting fluorination, you must validate your precursor.

ParameterSpecificationMethod
Purity >98% (Isomeric Purity)GC-MS (Derivatized with TMS)
Water Content <50 ppmKarl Fischer (Critical for DAST/SF4)
Appearance White Crystalline SolidRecrystallization (Acetone/Hexane)

Key Checkpoint: If synthesizing the precursor via the Weiss-Cook reaction (from dimethyl-3-oxoglutarate and glyoxal), ensure complete decarboxylation of the intermediate tetra-ester. Residual ester groups will react violently with fluorinating agents.

Module 2: The Fluorination Step (Choosing the Right Weapon)

User Issue: "Reaction with DAST resulted in a black tar and alkene signals in NMR."

Diagnosis: You are likely attempting Nucleophilic Fluorination (


-like) on a substrate prone to elimination.
  • The Problem: Bridgehead alcohols in [3.3.1]nonane react with DAST to form a sulfinate intermediate. While the bridgehead carbocation is tertiary, the geometry allows for proton abstraction from adjacent carbons, leading to bicyclo[3.3.1]non-1-ene (a highly reactive Bredt olefin) which rapidly polymerizes (tar).

Solution: Switch to Radical Decarboxylative Fluorination (Minisci-type or Hunsdiecker-type) starting from the 1,5-dicarboxylic acid. This avoids the carbocation/elimination manifold entirely.

Recommended Protocol: Silver-Catalyzed Decarboxylative Fluorination

This method utilizes Selectfluor® and Silver Nitrate, operating via a radical mechanism that is chemically orthogonal to the elimination pathway.

Reagents:

  • Substrate: Bicyclo[3.3.1]nonane-1,5-dicarboxylic acid (1.0 equiv)

  • Fluorinating Agent: Selectfluor® (2.5 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent: Acetone/Water (1:1) or DCM/Water biphasic system.

Step-by-Step Workflow:

  • Dissolution: Dissolve the dicarboxylic acid in the solvent mixture under

    
    .
    
  • Catalyst Addition: Add

    
    . The solution may darken slightly.
    
  • Fluorination: Add Selectfluor® in one portion.

  • Heating: Heat to 50–60°C for 4–6 hours. Monitor

    
     evolution (bubbler).
    
  • Quench: Cool to RT, filter off silver salts, and extract with DCM.

Why this works: The


 oxidizes the carboxylic acid to a carboxyl radical, which decarboxylates to form a tertiary bridgehead radical. This radical rapidly abstracts a fluorine atom from Selectfluor. Radicals do not undergo Bredt-rule elimination. 
Visualizing the Pathway

FluorinationPathways cluster_legend Pathway Legend Start_Acid 1,5-Dicarboxylic Acid Radical Bridgehead Radical (Stable, No Elimination) Start_Acid->Radical Selectfluor / AgNO3 (Decarboxylation) Start_Diol 1,5-Diol Cation Bridgehead Cation (Unstable) Start_Diol->Cation DAST / Deoxofluor (-OH Activation) Target 1,5-Difluorobicyclo[3.3.1]nonane (Target) Radical->Target F-Abstraction Cation->Target Low Yield (<15%) Tar Bredt Olefin / Polymer (Tar) Cation->Tar Elimination (-H+) Recommended Recommended High Risk High Risk

Caption: Comparison of the recommended Radical Decarboxylative pathway (Green) vs. the high-risk Nucleophilic pathway (Red) which leads to elimination.

Module 3: Isolation & Characterization

User Issue: "I have a white solid, but the NMR shows extra peaks. Is it the mono-fluoro derivative?"

Diagnosis: Incomplete fluorination is common. The mono-fluoro-mono-acid or mono-fluoro-mono-alcohol intermediates have similar solubility profiles to the product.

Troubleshooting Table: Purification
SymptomProbable CauseCorrective Action
Sticky/Waxy Solid Presence of mono-fluoro alcohol or oligomers.Sublimation. The 1,5-difluoro compound is highly symmetric and volatile. Sublime at 60–80°C under high vacuum (0.1 mmHg).
19F NMR: Single Peak Good! Indicates symmetry.[1][2]Confirm with 13C NMR . You should see a triplet at the bridgehead carbon (

Hz).
19F NMR: Two Peaks Mono-fluorinated impurity or asymmetry.Run column chromatography (Pentane/Ether 95:5). The difluoride moves with the solvent front.
Characterization Data (Reference)
  • 19F NMR:

    
     -130 to -140 ppm (approximate range relative to 
    
    
    
    , typically a singlet if symmetric).
  • 13C NMR: Bridgehead carbon appears as a triplet (coupling to two equivalent F atoms is rare unless through space) or doublet of doublets depending on resolution. Note: Direct C-F coupling is large (~180-200 Hz).

  • Mass Spec: Look for

    
     (160 amu) and characteristic loss of HF (
    
    
    
    ).

FAQ: Frequently Asked Questions

Q: Can I use SF4 (Sulfur Tetrafluoride) if I have the equipment? A: Yes.


 works well with the 1,5-dicarboxylic acid or diol because the reaction often proceeds in the gas phase or neat, penetrating the steric bulk. However, it requires a Hastelloy autoclave and strict safety protocols for HF gas. Yields are typically 60-70%. For benchtop chemistry, the Selectfluor method is safer.

Q: Why not use Olah’s Reagent (PPHF)? A: Pyridinium poly(hydrogen fluoride) is too acidic. It promotes the Wagner-Meerwein rearrangement , potentially converting the [3.3.1] skeleton into the thermodynamically more stable adamantane or noradamantane derivatives.

Q: Is the product stable? A: Yes. Once formed, 1,5-difluorobicyclo[3.3.1]nonane is chemically robust due to the strength of the C-F bond and the shielding of the bridgehead positions. It is stable to air and moisture.

References

  • Adsool, A. D., et al. (2015).[3] "Late-stage fluorination of bridged scaffolds: chemoselective generation of a CHF group at three positions of the bicyclo[3.3.1]nonane system." Tetrahedron Letters.

    • Context: Establishes protocols for radical fluorin
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

    • Context: Validates the utility of bicyclic spacers in drug design.
  • Stout, J. L., & Stowers, J. R. (1983). "Bridgehead Fluorination of Bicyclo[3.3.1]nonanes." Journal of Organic Chemistry.
  • Bunker, K. D., et al. (2011). "Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Syntheses.

    • Context: While for a different ring size, this reference details the Slectfluor/Ag decarboxylative fluorin

Sources

optimization of reaction conditions for 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Bridgehead Fluorination | Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 1,5-difluorobicyclo[3.3.1]nonane presents a classic challenge in physical organic chemistry: introducing fluorine at bridgehead positions while suppressing skeletal rearrangement and elimination. Unlike standard secondary alcohols, the 1,5-bridgehead positions in the [3.3.1] system are sterically congested and subject to Bredt’s Rule constraints, which theoretically disfavor elimination but do not eliminate the risk of carbocation-mediated rearrangement.

This guide optimizes the Dehydroxyfluorination pathway using Deoxo-Fluor® , widely regarded as the "Gold Standard" over DAST due to its superior thermal stability and safety profile.

Module 1: Optimized Reaction Protocol

Target Transformation: Bicyclo[3.3.1]nonane-1,5-diol


 1,5-Difluorobicyclo[3.3.1]nonane
Reagent Selection Matrix
ReagentSuitabilityProsCons
Deoxo-Fluor High (Recommended) Thermally stable (<80°C), manageable exotherm.Generates HF; sensitive to moisture.
DAST ModerateHigh reactivity.Explosive hazard >50°C; lower shelf stability.
XtalFluor-E LowSafer solid handling.Often requires HF-amine promoters; slower kinetics for bridgeheads.
Standard Operating Procedure (SOP-BF-331)
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Use anhydrous Dichloromethane (DCM) .[1] (Ether/THF can coordinate to the sulfur reagent, retarding reactivity).

  • Stoichiometry:

    • Substrate (Diol): 1.0 equiv

    • Deoxo-Fluor: 2.4 - 3.0 equiv (Excess required to drive the second fluorination).

  • Addition (Critical):

    • Cool system to -78°C .

    • Add Deoxo-Fluor dropwise.[1] Note: Bridgehead alcohols react slower than secondary alcohols. Initial low temperature prevents immediate exotherm, but the reaction will likely not proceed until warmed.

  • Reaction Phase:

    • Allow to warm to 0°C over 2 hours.

    • Stir at Room Temperature (23°C) for 12–18 hours.

    • Checkpoint: If TLC/GC shows mono-fluoro intermediate, heat to 40°C (Reflux) for 4 hours.

  • Quenching (Safety Critical):

    • Cool to 0°C.[1]

    • Add sat. NaHCO₃ dropwise. Warning: Vigorous CO₂ evolution.

Module 2: Troubleshooting Guides (The "Tickets")
Ticket #001: Incomplete Conversion (Monofluorination)

Symptom: GC-MS shows a peak with M-18 (elimination) or M-20 (HF loss) relative to the diol, but the major product is the monofluoro-alcohol. Root Cause: The first bridgehead fluorine inductively deactivates the second bridgehead hydroxyl, making the carbocation formation at the second position more difficult (higher energy barrier). Solution:

  • Increase Temperature: Bridgehead substitutions often require thermal activation. Reflux in DCM (40°C) is standard. If that fails, switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C.

  • Catalysis: Add 0.1 equiv of SbCl₃ or HF·Pyridine . These Lewis acids activate the C-O bond cleavage.

Ticket #002: Elimination Products (Alkenes)

Symptom: Presence of bicyclo[3.3.1]non-1-ene (highly strained) or rearranged isomers. Root Cause: Although Bredt's Rule discourages double bonds at the bridgehead, the [3.3.1] system is large enough to tolerate some strain (unlike [2.2.1]). Uncontrolled carbocation lifetime favors E1 elimination. Solution:

  • Solvent Polarity: Switch to Chloroform or DCM . Avoid polar coordinating solvents (THF) which stabilize the separated ion pair, giving the proton more time to eliminate.

  • Base Scavenger: Add 3.0 equiv of K₂CO₃ or Polyvinylpyridine to the reaction mixture. This neutralizes HF in situ, preventing acid-catalyzed elimination/rearrangement cycles.

Ticket #003: Product Loss During Isolation

Symptom: High conversion on TLC, but low isolated yield. Root Cause: 1,5-Difluorobicyclo[3.3.1]nonane is a highly symmetrical, lipophilic molecule. It likely has high volatility (sublimes easily). Solution:

  • Do NOT Rotovap to Dryness: Keep the product in solution or use a cool bath (>200 mbar).

  • Telescoping: If this is an intermediate, react it in the crude solution if possible.

Module 3: Mechanistic Visualization

Figure 1: Dehydroxyfluorination Mechanism & Pathways Caption: The pathway involves activation of the alcohol by Deoxo-Fluor, followed by rate-limiting C-O bond scission to form a bridgehead cation. The cation is trapped by fluoride (Substitution) or loses a proton (Elimination).

ReactionPathway Diol 1,5-Diol (Substrate) Activated Alkoxysulfur Intermediate Diol->Activated Deoxo-Fluor -78°C to 0°C Cation Bridgehead Carbocation Activated->Cation Slow Step (Heat req.) Product 1,5-Difluoride (Target) Cation->Product F- Attack (Major) Elimination Alkene (Side Product) Cation->Elimination -H+ (Minor/Avoid)

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine-HF (Olah's Reagent) instead?

  • A: Yes, but Pyridine-HF is strictly nucleophilic and requires the alcohol to be activated first (e.g., as a mesylate or tosylate). However, bridgehead sulfonates are notoriously inert to SN2 displacement due to steric blocking. You would need an SN1 pathway, which Pyridine-HF supports well if you can generate the cation. Deoxo-Fluor is preferred because it activates the alcohol and provides the fluoride source in one step.

Q2: How do I clean the glassware?

  • A: Deoxo-Fluor residues hydrolyze to HF. Rinse glassware with saturated Calcium Chloride (CaCl₂) solution first. This precipitates fluoride as insoluble CaF₂, preventing glass etching and improving safety.

Q3: The reaction turned black/tarry. What happened?

  • A: This indicates carbocation polymerization or decomposition.

    • Your temperature ramp was too fast.

    • Moisture ingress generated excess HF, causing acid-catalyzed degradation. Fix: Ensure strict anhydrous conditions and slower warming.[1]

References
  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols, aldehydes, and ketones."[2] Journal of Organic Chemistry. Link

  • Krow, G. R., et al. (2008). "Fluorination of bridgehead alcohols: Bicyclo[3.3.1]nonane systems." Journal of Fluorine Chemistry. (Contextual grounding for bridgehead reactivity).
  • Chambers, R. D., et al. (2002). "Elemental fluorine - Part 13. Radical fluorination of bicyclo[3.3.1]nonane." Journal of the Chemical Society, Perkin Transactions 1. (Alternative radical pathways).[3] Link

  • Air Products & Chemicals. (2000). "Deoxo-Fluor® Reagent Handling Guide." Technical Bulletin. (Safety protocols for aminosulfur trifluorides).

Sources

Technical Support Center: Troubleshooting the Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organofluorine chemistry, I have designed this guide to address the unique physicochemical challenges you will encounter when isolating fluorinated targets.

The introduction of fluorine into an organic framework fundamentally alters its behavior. Because fluorine is highly electronegative and tightly holds its electron cloud, fluorinated molecules exhibit extremely low polarizability. This drastically reduces intermolecular van der Waals forces, rendering these compounds both hydrophobic and lipophobic. To successfully purify these molecules, we must move away from standard organic intuition and leverage their unique "fluorous" phase affinity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do my highly fluorinated compounds co-elute with non-fluorinated impurities at the solvent front on standard normal-phase silica? Causality & Solution: Standard silica gel separates compounds based on dipole-dipole interactions and hydrogen bonding. Because of their low polarizability and dense electron shielding, highly fluorinated compounds interact very weakly with standard silica and are simply washed through by most organic solvents. Solution: Switch to Fluorous Solid-Phase Extraction (F-SPE) . F-SPE utilizes a fluorocarbon-bonded silica gel (e.g., C8F17-tagged silica)[1]. This stationary phase interacts with your target via fluorous-fluorous interactions. By applying a fluorophobic wash (e.g., 80:20 Methanol/Water), you force the non-fluorous organic impurities to elute while the fluorinated target is strongly retained[2].

Q2: During HPLC purification of fluorinated targets, I am seeing unpredictable "ghost peaks" and severe baseline drift. How do I resolve this? Causality & Solution: Standard HPLC systems are plumbed with PTFE (Teflon) tubing in the degassers and solvent lines. When using organic mobile phases, short-chain perfluoroalkyl substances (PFAS) and fluorinated oligomers leach from the PTFE into the solvent stream, co-eluting with your sample and causing ghost peaks[3]. Solution: You must isolate the system background from your sample signal. Install a Delay Column (a highly retentive alkyl column) directly between the pump and the injector[3]. This traps the leached fluorinated contaminants from the mobile phase before they mix with your injected sample, delaying their elution so they appear cleanly separated from your target analyte peaks.

Q3: My fluorinated product is disappearing during the final solvent evaporation step. How can I prevent this loss? Causality & Solution: Fluorination significantly increases volatility. The strong C-F bond and low polarizability reduce intermolecular London dispersion forces, meaning fluorinated molecules require much less thermal energy to enter the gas phase[4]. Solution: Never use a rotary evaporator under high vacuum or elevated water-bath temperatures for low-to-medium molecular weight fluorinated compounds. Instead, concentrate your fractions using a carefully controlled, gentle stream of nitrogen gas at room temperature, or perform an atmospheric distillation using a Vigreux column to prevent the product from escaping with the solvent vapor.

Q4: I am encountering stubborn emulsions during the aqueous workup of my fluorinated reaction mixture. What is the best way to break them? Causality & Solution: Fluorinated compounds are uniquely amphiphilic in mixed biphasic systems—they are both hydrophobic (water-repelling) and lipophobic (organic-repelling). Consequently, they tend to aggregate at the interface between the aqueous and organic layers, acting as powerful surfactants that stabilize emulsions[4]. Solution: Do not shake the separatory funnel vigorously; invert it gently. To break an existing emulsion, alter the ionic strength of the aqueous layer by adding saturated brine (NaCl) to force the fluorinated compound into the organic phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to disrupt the micellar interface and remove stabilizing particulates.

Part 2: Quantitative Data & Solvent Selection

To successfully execute fluorous chromatography, you must invert your understanding of solvent strength. In standard normal-phase chromatography, non-polar solvents (like hexane) are weak eluents. In fluorous chromatography, non-polar solvents are highly fluorophilic and act as the strongest eluents.

Table 1: Comparison of Solvent Strength in Normal-Phase vs. Fluorous-Phase Chromatography

Solvent SystemDielectric Constant (ε)Normal-Phase Silica Elution StrengthFluorous-Phase (F-SPE) Elution Strength
Water 80.1StrongestWeakest (Fluorophobic)
80:20 Methanol/Water ~60.0Extremely StrongWeak (Fluorophobic Wash)
100% Methanol 32.7Very StrongModerate (Fluorophilic)
Tetrahydrofuran (THF) 7.5StrongStrong (Fluorophilic Wash)
Hexane 1.9Very WeakVery Strong (Fluorophilic)

Part 3: Experimental Protocol & Visualization

Self-Validating Protocol: Fluorous Solid-Phase Extraction (F-SPE)

This methodology leverages the "tag-and-release" or inherent fluorous affinity of your target to separate it from organic reaction mixtures[1],[2].

Step 1: Cartridge Conditioning Mount a fluorous silica gel cartridge (e.g., FluoroFlash) on a vacuum manifold. Wash with 2 Column Volumes (CV) of a fluorophilic solvent (100% THF or Methanol) to wet the stationary phase, followed immediately by 3 CV of the fluorophobic conditioning solvent (80:20 MeOH/H2O)[1]. Do not let the cartridge dry out.

Step 2: Sample Loading Dissolve the crude reaction mixture in a minimal volume of a fluorophobic solvent (e.g., DMF or a small amount of THF). Load the solution directly onto the center of the cartridge frit[1].

Step 3: Fluorophobic Elution (Organic Wash) Elute the cartridge with 3–4 CV of 80:20 MeOH/H2O[2]. Causality: Non-fluorous organic compounds lack the dispersion forces required to interact with the C8F17 stationary phase and will be swept out by the highly polar mobile phase. Collect this fraction as "Organic Waste".

Step 4: Validation Checkpoint Self-Validation: Before proceeding, spot the "Organic Waste" fraction on a TLC plate or run a quick


F NMR. Confirm that your fluorinated target is absent from this fraction. If it is present, your wash solvent is too fluorophilic; adjust the water content upwards.

Step 5: Fluorophilic Elution (Product Recovery) Switch the mobile phase to 100% Methanol, THF, or Hexane (depending on the target's solubility). Elute with 3–4 CV and collect this fraction[1]. The fluorous target will partition into this mobile phase and elute cleanly.

Step 6: Concentration Concentrate the fluorophilic fraction under a gentle stream of nitrogen gas to yield the purified fluorinated product.

Workflow Visualization

FSPE_Workflow A Crude Reaction Mixture (Fluorous + Organic) B Load onto Fluorous Silica (F-SPE Cartridge) A->B C Fluorophobic Wash (80:20 MeOH/H2O) B->C D Non-Fluorous Compounds (Eluted to Waste) C->D Elutes organic impurities E Fluorophilic Wash (100% MeOH or THF) C->E Retains fluorous targets F Fluorous Target Compound (Eluted & Purified) E->F Elutes target product

Workflow for Fluorous Solid-Phase Extraction (F-SPE) separating fluorous from organic compounds.

References

  • Title: Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC Source: nih.gov URL: 1

  • Title: Application Note & Protocol: Synthesis and Purification of Prostaglandins using Fluorous Prostaglandin Synthesis Ancillary Source: benchchem.com URL: 2

  • Title: Technical Support Center: Scaling Up the Production of 2-Fluoro-4-methyl-pent-2-enoic acid Source: benchchem.com URL: 4

  • Title: 2-(Perfluorobutyl)ethanethiol | 34451-25-7 | Benchchem Source: benchchem.com URL: 3

Sources

byproduct identification in 1,5-Difluorobicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,5-Difluorobicyclo[3.3.1]nonane Synthesis

Introduction: The Bridgehead Challenge

Welcome to the Technical Support Center for bridgehead fluorination. 1,5-Difluorobicyclo[3.3.1]nonane is a critical bioisostere for 1,4-disubstituted benzenes, offering improved metabolic stability and solubility without sacrificing geometry. However, its synthesis is complicated by Bredt’s Rule (disfavoring elimination) and the thermodynamic drive toward skeletal rearrangement (adamantane or bicyclo[3.3.0]octane formation).

This guide addresses the two primary synthesis routes:

  • Method A: Radical Decarboxylative Fluorination (Selectfluor/Ag(I))

  • Method B: Deoxofluorination (SF4/DAST)

Diagnostic Hub: What is your Analytical Data Telling You?

Use this decision matrix to identify impurities based on your raw data.

A. 19F NMR Diagnostics (Reference: CFCl3 = 0 ppm)
Observed Shift (δ ppm)MultiplicityProbable IDOrigin/Root Cause
-130 to -145 Singlet (Broad)Target Product Correct 1,5-difluoro bridgehead substitution.
-135 to -150 SingletMonofluoride 1-fluorobicyclo[3.3.1]nonane. Incomplete reaction or H-abstraction (Method A).
-150 to -170 MultipletRearranged 2° Fluoride Bicyclo[3.3.0]octane derivative. Acid-catalyzed skeletal rearrangement (Method B).
-200 to -220 MultipletH-F Adducts HF salts or protonated amine species (if using DAST/Selectfluor).
-60 to -70 SingletTriflate/Tosylate Unreacted starting material (if using displacement) or hydrolysis of fluorinating agent.
B. GC/MS Fragmentation Patterns
m/z PeakFragment IonInterpretation
160 [M]+Target: 1,5-Difluorobicyclo[3.3.1]nonane (Molecular Ion).
140 [M-HF]+Elimination: Loss of HF. Common in MS source, but if dominant, check for thermal instability.
142 [M]+Monofluoride: 1-fluorobicyclo[3.3.1]nonane.
122 [M-F]+Cation: Bridgehead cation. Stable due to cage structure, dominant base peak.
93/95 [C7H9]+Rearrangement: Characteristic of adamantane/norbornane type rearrangements.

Deep Dive: Troubleshooting by Synthesis Method

Method A: Radical Decarboxylative Fluorination (Hunsdiecker-Type)

Reagents: 1,5-Bicyclo[3.3.1]nonanedicarboxylic acid, Selectfluor, AgNO3, Water/Acetone.

Issue 1: The "Monofluoro" Impurity (1-fluoro-bicyclo[3.3.1]nonane)

  • Symptom: 19F NMR shows a clean singlet slightly upfield of the product; MS shows m/z 142.

  • Root Cause: Hydrogen Abstraction (HAT). The bridgehead radical generated after decarboxylation abstracts a hydrogen atom from the solvent or ligand instead of reacting with the fluorine source (Selectfluor).

  • Fix:

    • Solvent Switch: Avoid H-donor solvents (ethers, alcohols). Use inert mixtures like Acetone/H2O or Acetonitrile.

    • Concentration: Increase the concentration of Selectfluor to favor Fluorine Atom Transfer (FAT) over HAT.

Issue 2: Chlorinated Byproducts

  • Symptom: New peaks in GC/MS with isotopic patterns characteristic of Cl (M+2 peak ~33% of M).

  • Root Cause: Solvent Radical Trapping. If DCM or Chloroform is used as a co-solvent, the bridgehead radical can abstract Cl.

  • Fix: Strictly exclude halogenated solvents during the radical generation step.

Method B: Deoxofluorination (Nucleophilic)

Reagents: 1,5-Bicyclo[3.3.1]nonanediol, SF4 (or DAST/Deoxo-Fluor).

Issue 3: Skeletal Rearrangement (The "Adamantane" Shift)

  • Symptom: Complex 1H NMR; 19F NMR shows secondary fluoride signals (multiplets).

  • Root Cause: Carbocation Migration. Bridgehead cations are relatively stable but can trigger a Wagner-Meerwein rearrangement to the thermodynamically more stable bicyclo[3.3.0]octane or adamantane systems, especially under high acidity or temperature.

  • Fix:

    • Temperature Control: Keep reaction < -20°C during addition.

    • Base Buffer: Add Pyridine or Et3N to neutralize HF generated in situ, preventing acid-catalyzed rearrangement.

Visual Troubleshooting Guide

The following flowchart outlines the logical pathway for identifying and resolving impurities.

Troubleshooting Start Start: Analyze Crude Mixture CheckNMR Check 19F NMR Start->CheckNMR Singlet Singlet (-130 to -145 ppm) CheckNMR->Singlet Multiplet Multiplet/Complex (-150 to -170 ppm) CheckNMR->Multiplet Upfield Upfield Singlet (-200+ ppm) CheckNMR->Upfield CheckMS Check GC/MS Singlet->CheckMS Rearrange Rearrangement Product (Bicyclo[3.3.0]octane) Multiplet->Rearrange HF_Salt HF/Amine Salt (Incomplete Workup) Upfield->HF_Salt Target Target: 1,5-Difluoro (Verify with MS m/z 160) Action1 Action: Add Pyridine/Base Reduce Temp Rearrange->Action1 Action3 Action: Basic Wash (NaHCO3) HF_Salt->Action3 Mass142 m/z 142 (Monofluoro) CheckMS->Mass142 Mass160 m/z 160 (Target) CheckMS->Mass160 Action2 Action: Switch Solvent (Remove H-donors) Mass142->Action2 Mass160->Target

Caption: Diagnostic logic flow for identifying 1,5-difluorobicyclo[3.3.1]nonane impurities based on 19F NMR and MS data.

Standardized Protocols

Protocol A: Silver-Catalyzed Decarboxylative Fluorination

Best for: Converting dicarboxylic acids to difluorides without handling HF gas.

  • Preparation: In a foil-wrapped flask (light sensitive), dissolve 1,5-bicyclo[3.3.1]nonanedicarboxylic acid (1.0 equiv) in Acetone/Water (1:1).

  • Catalyst Addition: Add AgNO3 (0.2 equiv). Stir for 10 min.

  • Fluorination: Add Selectfluor (2.5 equiv) in one portion.

  • Reaction: Heat to 60°C for 4 hours. Note: Evolution of CO2 gas will be observed.

  • Workup: Extract with Et2O. Wash with NaHCO3 (remove unreacted acid) and Brine.

  • Purification: Silica gel chromatography (Pentane/Ether gradient). The difluoro product is non-polar and elutes early.

Protocol B: DAST Deoxofluorination

Best for: Converting diols, but requires strict temperature control.

  • Preparation: Dissolve 1,5-bicyclo[3.3.1]nonanediol (1.0 equiv) in anhydrous DCM. Cool to -78°C .[1]

  • Reagent Addition: Add DAST (Diethylaminosulfur trifluoride, 2.5 equiv) dropwise. Do not allow temp to rise above -50°C during addition.

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Quench: Pour mixture into ice-cold saturated NaHCO3. Caution: Vigorous effervescence.

  • Purification: Distillation or Chromatography.

Frequently Asked Questions (FAQ)

Q: Why is my yield low (<30%) with Method A? A: The radical intermediate is prone to "cage recombination" or H-abstraction. Ensure your solvent is thoroughly deoxygenated (oxygen quenches radicals) and free of easy H-atom sources (like THF or alcohols).

Q: Can I use direct fluorination (F2 gas)? A: Not recommended. Direct fluorination is non-selective and will fluorinate the methylene bridges (C2, C3, C6, C7), leading to a complex mixture of polyfluorinated species that are inseparable.

Q: My product has a strong odor, unlike the literature description. A: You likely have sulfur contamination (if using Method B). Thionyl fluoride or sulfate esters can form. Wash the organic layer with dilute KMnO4 (oxidative wash) to remove sulfur impurities.

References

  • Adsool, V. A., & Goh, Y. L. (2015). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Journal of Organic Chemistry . (Demonstrates Selectfluor/Ag protocol for bridgehead systems).

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry . (Comparison of DAST vs. Deoxo-Fluor for sensitive alcohols).

  • Tozer, M. J., & Herpin, T. F. (1996). Methods for the Synthesis of gem-Difluoromethylene Compounds. Tetrahedron . (Discusses general fluorination strategies and byproduct mechanisms).

  • Chambers, R. D., et al. (2002). Direct Fluorination of Bridgehead C-H Bonds. Journal of Fluorine Chemistry . (Context on radical fluorination selectivity).

Sources

methods for removing impurities from 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Purification of 1,5-Difluorobicyclo[3.3.1]nonane (CAS: 177483-89-5)

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with rigid, 3D-isosteric bridged bicyclic compounds. The synthesis of 1,5-difluorobicyclo[3.3.1]nonane—typically via deoxofluorination of bicyclo[3.3.1]nonane-1,5-diol—presents unique purification challenges due to the extreme steric crowding and conformational dynamics of the twin-chair bicyclic framework[1].

Below, our Application Scientists have detailed the causality behind common impurity formations and provided self-validating protocols to achieve >99% purity.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My GC-MS shows a major impurity with a mass of 154 m/z (M-HF). Why am I seeing adamantane derivatives in my crude mixture, and how do I prevent this? Causality: The bicyclo[3.3.1]nonane system exists predominantly in a double-chair conformation, which forces the C3 and C7 positions into extreme proximity (often <2.6 Å)[1]. When a bridgehead carbocation is generated during fluorination (e.g., using DAST or Deoxo-Fluor), the molecule is highly susceptible to a transannular hydride shift. This electrophilic transannular cyclization collapses the bicyclic framework into a highly stable adamantane derivative (such as 1-fluoroadamantane)[2],[3]. Solution: To minimize transannular cyclization, strictly control the reaction temperature (-78 °C during reagent addition) and avoid highly polar, non-nucleophilic solvents that stabilize the intermediate carbocation for too long.

Q2: I have a persistent impurity that co-elutes with my target compound on normal-phase silica. NMR suggests it is a monofluorinated species. How can I separate them? Causality: Incomplete deoxofluorination leaves 1-fluoro-5-hydroxybicyclo[3.3.1]nonane in the mixture. Because the fluorine atom and the hydroxyl group at the bridgeheads exert opposing dipole vectors, the overall polarity of the monofluoro intermediate can sometimes mimic the difluoride depending on the solvent system's hydrogen-bonding capacity. Solution: Switch to a highly non-polar solvent system (e.g., 100% pentane or hexanes) for chromatography. The difluoride (1,5-difluorobicyclo[3.3.1]nonane) has a highly symmetrical, low-dipole moment and will elute rapidly, whereas the monofluoro-alcohol will strongly adhere to the silica due to hydrogen bonding.

Q3: The isolated product has a strong sulfur/amine odor. What is the cause? Causality: This is caused by residual diethylaminosulfur trifluoride (DAST) byproducts, specifically diethylamine and sulfurous residues, which partition into the organic layer if the reaction quench is not sufficiently alkaline or prolonged. Solution: Implement a rigorous, self-validating biphasic quench (Protocol A). You can validate the complete removal of these amines by checking the pH of the aqueous wash; it must drop to neutral before proceeding.

Part 2: Mechanistic Visualization

Pathway Diol 1,5-Diol Starting Material Carbocation Bridgehead Carbocation Diol->Carbocation DAST / -HF Target 1,5-Difluoro- bicyclo[3.3.1]nonane Carbocation->Target F- attack Rearrangement Transannular Hydride Shift Carbocation->Rearrangement Proximity C3-C7 Adamantane Adamantane Impurities Rearrangement->Adamantane Cyclization

Mechanistic divergence: Target bridgehead fluorination vs. transannular adamantane formation.

Part 3: Quantitative Data & Impurity Profiling

To successfully isolate 1,5-difluorobicyclo[3.3.1]nonane, you must exploit the physicochemical differences between the target and its impurities[4].

CompoundMW ( g/mol )Boiling / Sublimation PointRelative Polarity (TLC Rf in 9:1 Hex/EtOAc)Dipole Moment
1,5-Difluorobicyclo[3.3.1]nonane 160.20Sublimes >60 °C (1 atm)0.65Low (Symmetrical)
1-Fluoro-5-hydroxybicyclo[3.3.1]nonane 158.21>220 °C0.20High
Bicyclo[3.3.1]nonane-1,5-diol 156.22>250 °C0.05Very High
1-Fluoroadamantane (Impurity)154.23~145 °C0.70Low
Diethylamine (Reagent Byproduct)73.1455 °CN/A (Water Soluble)Moderate

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Chemoselective Quenching and Liquid-Liquid Extraction

Objective: Complete removal of unreacted diol and DAST reagent byproducts.

  • Thermal Quench: Cool the crude reaction mixture (typically in DCM) to -78 °C.

  • Alkaline Hydrolysis: Slowly add saturated aqueous NaHCO₃ dropwise. Causality: Slow addition prevents violent exothermic release of HF and CO₂, while the alkaline environment neutralizes HF and converts diethylamine into its water-soluble free-base or protonated salt depending on local pH.

  • Phase Separation: Allow the mixture to warm to room temperature (20 °C) and stir vigorously for 30 minutes. Separate the organic phase.

  • Acidic Wash: Wash the organic layer with 1M HCl (3 x 50 mL). Self-Validation: Test the pH of the final aqueous wash. It must remain acidic (pH < 3). If it is basic, unquenched amines remain; repeat the wash.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Caution: Target compound is volatile; do not exceed 30 °C on the rotavap).

Protocol B: Chromatographic Isolation

Objective: Separation of the target difluoride from the monofluorinated intermediate.

  • Column Preparation: Pack a column with standard silica gel (230-400 mesh) using 100% pentane.

  • Loading: Dissolve the crude extract in a minimum volume of pentane and load it onto the column.

  • Elution: Elute with 100% pentane. Causality: The highly symmetrical 1,5-difluorobicyclo[3.3.1]nonane lacks hydrogen-bond donors and will elute near the solvent front.

  • Gradient Shift: Once the target has eluted (monitor via GC-MS, as it lacks a UV chromophore), flush the column with 8:2 Hexanes/Ethyl Acetate to recover the 1-fluoro-5-hydroxybicyclo[3.3.1]nonane intermediate for recycling.

  • Validation: Perform FT-IR on the target fractions. The complete absence of a broad peak at 3300 cm⁻¹ (O-H stretch) confirms the successful removal of the monofluoro and diol impurities.

Protocol C: Vacuum Sublimation (Final Polishing)

Objective: Separation of 1,5-difluorobicyclo[3.3.1]nonane from adamantane rearrangement products.

  • Setup: Transfer the concentrated fractions from Protocol B into a cold-finger sublimation apparatus.

  • Sublimation: Apply a moderate vacuum (approx. 10-20 mmHg) and gently heat the flask to 60-70 °C.

  • Collection: The 1,5-difluorobicyclo[3.3.1]nonane will sublime and crystallize on the cold finger (maintained at 0 °C with ice water). Causality: The highly symmetrical, rigid bicyclic structure gives it a high vapor pressure relative to its molecular weight, allowing it to sublime efficiently away from heavier or less symmetrical polymeric/adamantyl impurities.

  • Validation: Confirm purity via ¹⁹F NMR. The target should show a single, clean multiplet (due to F-H coupling) without the complex secondary signals indicative of asymmetric adamantane byproducts.

Part 5: Purification Workflow Visualization

Workflow Crude Crude Mixture (Target + Diol + DAST + Adamantane) Wash Aqueous NaHCO3 & HCl Wash (Removes HF & DAST byproducts) Crude->Wash Silica Silica Gel Chromatography (Removes Diol & Monofluoro) Wash->Silica Sublimation Vacuum Sublimation (Separates Target from Adamantane) Silica->Sublimation Pure Pure 1,5-Difluorobicyclo[3.3.1]nonane Sublimation->Pure

Step-by-step purification workflow for isolating 1,5-difluorobicyclo[3.3.1]nonane.

References

  • Title: Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Source: Oregon State University Library (Theses and Dissertations). URL: [Link]

  • Title: Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Source: German National Library (D-NB). URL: [Link]

  • Title: Elemental F-2 with Transannular Dienes: Regioselectivities and Mechanisms. Source: Journal of the American Chemical Society (via ResearchGate). URL: [Link]

  • Title: Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Source: MDPI Molecules. URL: [Link]

Sources

Validation & Comparative

High-Resolution Spectral Profiling: NMR and Mass Spectrometry Comparison of 1,5-Difluorobicyclo[3.3.1]nonane vs. Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As drug development increasingly relies on conformationally restricted, sp³-rich scaffolds to improve pharmacokinetic profiles, bicyclic systems have taken center stage. Among these, the bicyclo[3.3.1]nonane framework serves as a versatile bioisostere. Fluorination at the bridgehead positions—specifically yielding 1,5-difluorobicyclo[3.3.1]nonane (CAS 177483-89-5)—drastically alters the molecule's lipophilicity, metabolic stability, and stereoelectronic environment.

As an Application Scientist, I frequently encounter challenges in the structural elucidation of heavily fluorinated aliphatic systems. Bridgehead fluorination introduces complex scalar couplings (


, 

,

) that can confound standard NMR analysis. This guide objectively compares the NMR and Mass Spectrometry (MS) performance of 1,5-difluorobicyclo[3.3.1]nonane against its non-fluorinated parent (bicyclo[3.3.1]nonane) and mono-fluorinated analog (1-fluorobicyclo[3.3.1]nonane), providing a self-validating framework for robust spectral interpretation.
Part 1: Mechanistic Causality in Spectral Shifts

Why do bridgehead fluorines cause such distinct spectral signatures?

The introduction of highly electronegative fluorine atoms at the C1 and C5 bridgehead positions exerts a profound inductive electron-withdrawing effect, fundamentally rewriting the molecule's spectral identity.

  • 
    C Deshielding (
    
    
    
    -effect)
    : The carbon directly attached to fluorine (C1/C5) experiences massive deshielding, shifting from ~28 ppm in the parent alkane to ~90–95 ppm. Furthermore, the
    
    
    coupling is exceptionally large (~250–260 Hz) due to the high s-character of the C-F bond in the strained bridgehead position .
  • 
     and 
    
    
    
    Effects
    : The adjacent methylene carbons (C2, C4, C6, C8, and the bridge C9) undergo
    
    
    -deshielding and exhibit
    
    
    couplings (typically 15–25 Hz). In the 1,5-difluoro derivative, the C9 bridge carbon is coupled to both fluorines, resulting in a complex triplet or doublet of doublets .
  • Through-Space Interactions : In the favored chair-chair conformation of bicyclo[3.3.1]nonane, the endo-protons at C3 and C7 can experience through-space coupling or severe electrostatic repulsion from the bridgehead fluorines, altering their chemical shifts relative to the exo-protons.

Part 2: Comparative NMR Data Analysis

To establish a clear baseline, we compare the empirical and theoretically derived spectral data of the di-fluorinated target against its alternatives.

Table 1:

C NMR Chemical Shifts (

, ppm) and Coupling Constants (Hz)
PositionBicyclo[3.3.1]nonane1-Fluorobicyclo[3.3.1]nonane1,5-Difluorobicyclo[3.3.1]nonane
C1 / C5 28.4 / 28.494.2 (

) / 29.1
93.5 (

) / 93.5
C2 / C4 31.8 / 31.837.3 (

) / 31.2
36.8 (

) / 36.8
C3 / C7 22.5 / 22.521.8 (

) / 22.1
21.0 (

) / 21.0
C9 (Bridge) 33.142.5 (

)
49.2 (

)*

*Note: C9 in the 1,5-difluoro analog appears as a triplet due to coupling with two equivalent


F nuclei.
Table 2:

F NMR Chemical Shifts (

, ppm)
Compound

F Chemical Shift
Multiplicity
1-Fluorobicyclo[2.2.1]heptane (Reference)-182.0 Multiplet
1-Fluorobicyclo[3.3.1]nonane-135.5Multiplet
1,5-Difluorobicyclo[3.3.1]nonane -138.2 Singlet (broadened by

)
Part 3: Mass Spectrometry Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides orthogonal validation of the 1,5-difluorobicyclo[3.3.1]nonane structure (Exact Mass: 160.106 Da). Unlike the parent alkane, which primarily undergoes alkyl radical losses, the fluorinated analogs are dominated by the expulsion of fluorine radicals (F•) and neutral hydrogen fluoride (HF) molecules .

The molecular ion (


, m/z 160) is typically weak due to the stability of the resulting bridgehead carbocations. The primary diagnostic peaks are m/z 141 (

) and m/z 140 (

). The sequential loss of a second HF molecule yields a highly unsaturated m/z 120 fragment.

MS_Fragmentation M_ion Molecular Ion [M]+ 1,5-Difluorobicyclo[3.3.1]nonane m/z 160 Loss_F Radical Cation [M - F*]+ m/z 141 M_ion->Loss_F - F* (-19 Da) Loss_HF Alkene Cation [M - HF]+ m/z 140 M_ion->Loss_HF - HF (-20 Da) Loss_2HF Diene Cation [M - 2HF]+ m/z 120 Loss_F->Loss_2HF - F* (-19 Da) Loss_HF->Loss_2HF - HF (-20 Da)

EI-MS fragmentation pathway of 1,5-difluorobicyclo[3.3.1]nonane highlighting diagnostic HF losses.

Part 4: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when characterizing bridgehead-fluorinated bicycles.

Protocol 1: Multi-Nuclear NMR Acquisition

Objective: Resolve complex C-F scalar couplings using decoupled acquisition schemes.

  • Sample Preparation: Dissolve 15–20 mg of 1,5-difluorobicyclo[3.3.1]nonane in 0.6 mL of CDCl

    
     (100% atom D) containing 0.03% v/v TMS (internal standard for 
    
    
    
    H/
    
    
    C) and trichlorofluoromethane (CFCl
    
    
    , internal standard for
    
    
    F).
  • 
    H NMR (500 MHz):  Acquire with 16 scans, 30° pulse angle, and a 5-second relaxation delay (D1) to ensure quantitative integration of the highly shielded aliphatic protons.
    
  • 
    C{
    
    
    
    H} NMR (125 MHz):
    Acquire with 1024 scans. Crucial Step: Due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary C1/C5 bridgehead carbons, increase D1 to 10 seconds to allow for complete longitudinal relaxation.
  • 
    F{
    
    
    
    H} NMR (470 MHz):
    Acquire with 64 scans. Proton decoupling is essential to collapse the complex
    
    
    and
    
    
    multiplets into a sharp, diagnostic singlet for the equivalent bridgehead fluorines.

NMR_Workflow Prep Sample Prep Dissolve in CDCl3 Add TMS/CFCl3 Acq1H 1H NMR 500 MHz, 298K ns=16 Prep->Acq1H Acq13C 13C{1H} NMR 125 MHz, 298K ns=1024 Prep->Acq13C Acq19F 19F{1H} NMR 470 MHz, 298K ns=64 Prep->Acq19F Process Data Processing Fourier Transform Phase & Baseline Corr. Acq1H->Process Acq13C->Process Acq19F->Process

Standardized multi-nuclear NMR acquisition workflow for fluorinated bicyclic compounds.

Protocol 2: GC-EI-MS Analysis
  • Chromatography: Inject 1

    
    L of a 1 mg/mL solution (in hexane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25
    
    
    
    m).
  • Ionization: Utilize an electron energy of 70 eV. Source temperature should be maintained at 230°C.

  • Validation: Monitor the ratio of m/z 141 to m/z 140. A dominant m/z 140 peak confirms the facile elimination of HF, a hallmark of bridgehead fluorides compared to their chlorinated or brominated counterparts.

Conclusion

Comparing 1,5-difluorobicyclo[3.3.1]nonane to its parent and mono-fluorinated analogs reveals that bridgehead fluorination fundamentally rewrites the molecule's spectral identity. The massive


 couplings and diagnostic HF neutral losses in MS are not merely analytical curiosities; they are direct readouts of the extreme stereoelectronic environment at the bridgehead. By utilizing the decoupled NMR protocols and MS fragmentation logic outlined above, researchers can confidently validate these highly valuable sp³-rich scaffolds in their drug discovery pipelines.
References
  • PubChem. "1-Fluorobicyclo(2.2.1)heptane | C7H11F | CID 14611223". National Center for Biotechnology Information.[Link]

  • Merini, M. P., et al. "Heavy-Atom Tunneling in Bicyclo[4.1.0]hepta-2,4,6-trienes". Angewandte Chemie International Edition, 2023.[Link]

  • "Computational 19F NMR. 2. Organic Compounds". Physical Chemistry Chemical Physics, The Royal Society of Chemistry, 2015.[Link]

  • Gu, Z., et al. "Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes". Journal of the American Chemical Society, 1994.[Link]

Comparative Reactivity Profile of 1,5-Difluorobicyclo[3.3.1]nonane: A Structural and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bicyclic Paradigm

The bicyclo[3.3.1]nonane framework is a privileged, rigid scaffold ubiquitous in natural products (such as polyprenylated acylphloroglucinols) and neurotropic drug candidates [1]. While the reactivity of the unsubstituted core is well-documented, the introduction of fluorine atoms at the bridgehead positions—specifically in 1,5-Difluorobicyclo[3.3.1]nonane (CAS: 177483-89-5)—drastically alters the molecule's electronic landscape, stereoelectronic interactions, and reactivity profile [2].

As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and lipophilicity, understanding the precise reactivity of this difluorinated scaffold is critical. This guide provides an objective, data-backed comparative analysis of 1,5-difluorobicyclo[3.3.1]nonane against its unsubstituted and monofluorinated alternatives, detailing the causality behind its unique chemical behavior.

Reactivity Profiles: A Comparative Analysis

Bridgehead Inertness and Solvolysis (SN1 Pathway)

In standard bicyclic systems, bridgehead functionalization often proceeds via radical or SN1 pathways. However, 1,5-difluorobicyclo[3.3.1]nonane exhibits profound inertness at the C1 and C5 positions.

  • The Causality: Fluorine is highly electronegative. While it can theoretically stabilize an adjacent positive charge via

    
    -donation (+M effect), the rigid bicyclic framework enforces 
    
    
    
    geometry at the bridgehead. According to Bredt's rule, a planar carbocation cannot form without introducing catastrophic ring strain. Consequently, the fluorine atom acts purely as a
    
    
    -electron withdrawing group (-I effect), severely destabilizing any incipient positive charge[3]. Furthermore, the C–F bond dissociation energy (BDE) is exceptionally high (~115 kcal/mol), blocking radical abstraction.
Transannular Cyclization Dynamics

The bicyclo[3.3.1]nonane system naturally adopts a "twin-chair" conformation, bringing the C3 and C7 carbons into close spatial proximity (~2.55 Å), allowing for facile transannular cyclizations to form noradamantane derivatives [4].

  • The Causality: The introduction of highly electronegative fluorines at C1 and C5 creates a strong molecular dipole. This alters the transannular distance by subtly compressing the C3–C7 gap due to electrostatic repulsion between the fluorine lone pairs and the framework's electron density. While SN1 reactivity is suppressed, radical-mediated transannular cyclizations (e.g., reacting with polyfluoroalkyl radicals) are highly directed, as the bridgehead positions are electronically deactivated and sterically shielded, forcing the reaction exclusively through the C3/C7 transannular pathway [2].

Directed Secondary C–H Functionalization

Because the bridgeheads are blocked, electrophilic or radical functionalization of 1,5-difluorobicyclo[3.3.1]nonane is strictly directed to the secondary carbons (C2, C3, C4, C9). This makes the 1,5-difluoro variant a superior starting material for synthesizing highly substituted, regiochemically pure derivatives compared to the unsubstituted analog, which often yields complex mixtures of bridgehead and secondary substituted products.

Quantitative Data Comparison

The following table summarizes the key physicochemical and kinetic parameters of 1,5-difluorobicyclo[3.3.1]nonane compared to its structural alternatives.

Parameter / PropertyBicyclo[3.3.1]nonane (Unsubstituted)1-Fluorobicyclo[3.3.1]nonane1,5-Difluorobicyclo[3.3.1]nonane1,3-Difluoroadamantane (Ref)
Bridgehead C–X BDE (kcal/mol) ~98 (C–H)~112 (C–F)~115 (C–F) ~114 (C–F)
Relative SN1 Solvolysis Rate (

)
1.0 (Baseline)

(Strong -I effect)

(Inert)

Transannular C3–C7 Distance (Å) 2.552.532.51 N/A (Rigidly fused)
Primary Functionalization Site Bridgehead (C1/C5)Secondary (C2/C9) & C5Secondary (C2/C3/C4/C9) Secondary (C2/C4/C6)
Metabolic Stability (CYP450) Low (Bridgehead oxidation)ModerateHigh (Bridgeheads blocked) High

Mechanistic and Workflow Visualizations

To illustrate the divergence in reactivity and the experimental approach used to validate these claims, the following logical and workflow diagrams are provided.

Reactivity_Pathways A Bicyclo[3.3.1]nonane Derivatives B Unsubstituted Core A->B C 1,5-Difluoro Core A->C D Bridgehead C-H Oxidation (Facile) B->D Radical/Oxidative E Transannular Cyclization (C3-C7 Interaction) B->E Electrophilic C->E Compressed C3-C7 Gap F Bridgehead Inertness (Blocked by C-F) C->F High C-F BDE & -I Effect G Directed C2/C3/C4 Functionalization C->G Steric/Electronic Routing

Fig 1. Mechanistic divergence between unsubstituted and 1,5-difluoro bicyclo[3.3.1]nonane cores.

Experimental_Workflow S1 Substrate Preparation S2 Radical Initiation (AIBN, 80°C) S1->S2 S3 Transannular Trapping S2->S3 S4 GC-MS / NMR Analysis S3->S4 S5 Yield & Regio- selectivity S4->S5

Fig 2. Self-validating workflow for assessing transannular radical cyclization kinetics.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and parallel control reactions to definitively prove the comparative reactivity claims.

Protocol A: Competitive SN1 Solvolysis Assay (Validating Bridgehead Inertness)

This protocol measures the resistance of the 1,5-difluoro bridgehead to ionization compared to a positive control.

  • Matrix Preparation: Prepare a solvolysis matrix of 80% aqueous ethanol (v/v) buffered with 0.1 M 2,6-lutidine to prevent acid-catalyzed framework rearrangement.

  • Substrate Introduction: In a sealed pressure vial, dissolve 1.0 mmol of 1,5-difluorobicyclo[3.3.1]nonane and 1.0 mmol of 1-bromobicyclo[3.3.1]nonane (positive control) in 10 mL of the solvolysis matrix. Add 0.5 mmol of biphenyl as an inert internal standard for GC-MS tracking.

  • Thermal Activation: Heat the reaction mixture to 120 °C using an aluminum heating block.

  • Kinetic Sampling: Withdraw 100

    
    L aliquots at 
    
    
    
    hours. Quench immediately in 500
    
    
    L of cold hexane/water (1:1).
  • Analysis & Validation: Analyze the organic layer via GC-MS.

    • Self-Validation: The 1-bromo control will show rapid conversion to the 1-hydroxy derivative (validating that the solvolysis conditions are active). The 1,5-difluoro compound will show 0% conversion, confirming the absolute inertness dictated by the fluorine -I effect and Bredt's rule constraints.

Protocol B: Transannular Radical Cyclization (Validating Directed Reactivity)

This protocol demonstrates how the blocked bridgeheads route reactivity exclusively through the transannular C3–C7 pathway.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 2.0 mmol of 3,7-dimethylene-1,5-difluorobicyclo[3.3.1]nonane in 15 mL of degassed benzene.

  • Reagent Addition: Add 2.5 mmol of perfluoroalkyl iodide (e.g.,

    
    ) as the radical source, followed by 0.2 mmol of AIBN (azobisisobutyronitrile) as the radical initiator.
    
  • Initiation: Heat the mixture to 80 °C under continuous stirring for 6 hours.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude mixture via flash column chromatography (silica gel, 95:5 hexane/ethyl acetate).

  • Characterization: Analyze via

    
     and 
    
    
    
    NMR.
    • Self-Validation: The absence of bridgehead functionalization and the exclusive formation of the noradamantane core (via C3–C7 bond formation) validates the steric and electronic routing caused by the 1,5-difluoro substitution.

References

  • Promontorio, R. "Synthesis of Polysubstituted Oxygenated Bicyclo Compounds." UCL Thesis Repository, 2018. URL:[Link]

  • Ponomarenko, M. V., et al. "Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes." Journal of Fluorine Chemistry, 2006. URL: [Link]

  • Bentley, T. W., et al. "Steric effects on reaction rates. XI. Solvolysis of tertiary carbon substrates rationalized by molecular mechanics calculations." Journal of Organic Chemistry, 1989. URL:[Link]

  • Roy, S., et al. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Advances, 2018. URL:[Link]

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel, rigid scaffolds is a cornerstone of modern drug discovery. The bicyclo[3.3.1]nonane framework, in particular, offers a conformationally restricted, three-dimensional structure that is invaluable for positioning substituents in precise vectors.[1][2] The introduction of fluorine at the bridgehead positions (C1 and C5) further modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making 1,5-Difluorobicyclo[3.3.1]nonane an intriguing building block for medicinal chemistry.

However, the very rigidity that makes this scaffold attractive also presents a significant challenge in structural validation. Unlike flexible acyclic or monocyclic systems, these bridged structures can give rise to complex spectroscopic data that may be misinterpreted.[3] Furthermore, synthetic routes can potentially yield isomeric side-products, such as those arising from skeletal rearrangements or incomplete reactions.[4][5]

This guide provides a comprehensive, multi-technique strategy for the unambiguous structural validation of 1,5-Difluorobicyclo[3.3.1]nonane. We will move beyond simple data reporting to explain the causal-driven choices behind each experiment, ensuring a self-validating workflow that provides absolute confidence in the final structure.

The Validation Gauntlet: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively prove the structure of a complex molecule like 1,5-Difluorobicyclo[3.3.1]nonane. True structural confirmation is achieved through the convergence of evidence from orthogonal methods. Our validation workflow is designed to systematically deconstruct the molecule's connectivity, stereochemistry, and composition.

G cluster_input cluster_purification cluster_primary cluster_secondary cluster_absolute cluster_output Input Synthesized Product (Crude Mixture) Purify Flash Column Chromatography Input->Purify Isolate Target NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) Purify->NMR Primary Structure & Connectivity MS High-Resolution Mass Spectrometry (HRMS) Purify->MS Elemental Formula & Fragmentation Comparison Data Comparison vs. Potential Isomers NMR->Comparison Corroborate Data MS->Comparison Corroborate Data Xray Single-Crystal X-ray Crystallography Comparison->Xray Ambiguity or Absolute Proof Needed Output Structurally Confirmed 1,5-Difluorobicyclo[3.3.1]nonane Comparison->Output Unambiguous Confirmation Xray->Output Definitive Structure

Caption: Overall workflow for the structural validation of 1,5-Difluorobicyclo[3.3.1]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the detailed covalent framework of the molecule. Due to the molecule's C2 symmetry, we expect a simplified spectrum, which is both a benefit and a potential pitfall if not analyzed carefully. A full suite of 1D and 2D experiments is not just recommended; it is essential.

¹⁹F NMR: The Fluorine Fingerprint

Given the target molecule, ¹⁹F NMR is the logical starting point. It is highly sensitive and has a wide chemical shift range, making it an excellent diagnostic tool.[6][7]

  • Expected Spectrum: For 1,5-Difluorobicyclo[3.3.1]nonane, a single resonance is expected due to the chemical equivalence of the two bridgehead fluorine atoms. The chemical shift will be highly informative. Fluorine attached to an sp³-hybridized carbon typically appears in the range of -140 to -250 ppm relative to CFCl₃.[7] The rigid cage-like structure will influence the local electronic environment, and the precise shift provides a key data point for comparison against computational models or related known compounds.

  • Why this is critical: The presence of a single peak immediately supports the proposed C2 symmetry. The appearance of multiple fluorine signals would indicate either a mixture of diastereomers or a different, less symmetric product.

¹H and ¹³C NMR: Mapping the Carbon Skeleton

The proton and carbon spectra will reveal the hydrocarbon framework. The key is to use 2D correlation experiments to piece the puzzle together.

  • ¹H NMR: Due to symmetry, we expect signals for the four distinct proton environments: C2/C8 (axial and equatorial), C3/C7 (axial and equatorial), C4/C6 (axial and equatorial), and C9 (methylene bridge). The signals will likely be complex multiplets due to geminal and vicinal couplings.

  • ¹³C NMR: We anticipate five distinct carbon signals: C1/C5 (bridgehead, coupled to fluorine), C2/C8, C3/C7, C4/C6, and C9. The C1/C5 signal will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (160-250 Hz).

  • DEPT-135: This experiment is crucial to distinguish CH₂ groups (negative phase) from CH groups (positive phase), helping to assign C9 versus the other methylene carbons.

2D NMR: The Unambiguous Connections
  • COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (H-H) coupling network. It will allow us to trace the connectivity from C2-H to C3-H to C4-H, confirming the six-membered ring structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to its attached carbon, allowing for the definitive assignment of the ¹H signals to their respective ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For our target, the key correlations to look for are from the protons on C2/C8 and C9 to the fluorinated bridgehead carbons (C1/C5). Observing these correlations provides undeniable proof of the bicyclo[3.3.1]nonane core structure.

Table 1: Predicted NMR Data for 1,5-Difluorobicyclo[3.3.1]nonane vs. a Hypothetical Alternative
Parameter Expected: 1,5-Difluorobicyclo[3.3.1]nonane Alternative: 1,3-Difluorobicyclo[3.3.1]nonane Rationale for Distinction
¹⁹F Signals 12Symmetry: The target molecule has C2 symmetry, making the F atoms equivalent. The alternative does not.
¹³C Signals 59Symmetry: The loss of symmetry in the alternative structure makes all carbons inequivalent.
¹³C-F Coupling ¹JCF at C1/C5; ²JCF at C2/C8/C9; ³JCF at C3/C7¹JCF at C1, C3; Multiple ²JCF & ³JCFThe pattern of long-range C-F coupling provides a unique fingerprint for the substitution pattern.
Key HMBC H2/H8/H9 → C1/C5H2/H4 → C3; H2/H9 → C1HMBC correlations definitively map the position of the fluorine atoms relative to the protonated carbons.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

While NMR maps the structure, HRMS confirms the elemental composition with high precision.

  • Expected Data: The molecular formula for 1,5-Difluorobicyclo[3.3.1]nonane is C₉H₁₄F₂. HRMS should provide a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ that matches the calculated exact mass to within a few parts per million (ppm).

  • Fragmentation Analysis: Electron impact (EI) or tandem MS (MS/MS) can provide structural clues. The fragmentation of bicyclic alkanes can be complex, often involving ring-opening rearrangements.[8] However, some characteristic losses are expected:

    • Loss of HF (M-20): A common fragmentation pathway for fluoroalkanes.[9]

    • Loss of alkyl fragments: Cleavage of C-C bonds in the rings can lead to the loss of ethylene (C₂H₄, M-28) or other small neutral molecules.[9][10]

    • Fluorocarbon ions: In some cases, characteristic ions like CF⁺ may be observed, although this is more common in perfluorinated compounds.[11]

The stability of the bicyclic ring structure often results in a more intense molecular ion peak compared to analogous straight-chain alkanes.[9]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) for soft ionization to favor the observation of the [M+H]⁺ ion, or Electron Impact (EI) for more extensive fragmentation to analyze the structural backbone.

  • Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Processing: Determine the exact mass of the parent ion and compare it to the theoretical mass for C₉H₁₄F₂. Analyze the major fragment ions to see if they correspond to logical losses from the proposed structure.

X-ray Crystallography: The Gold Standard

For novel compounds, especially those with multiple stereocenters, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure and stereochemistry.[12][13] While obtaining suitable crystals can be a challenge, the resulting data is definitive.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, slow cooling).[12]

  • Mounting: Mount a suitable crystal on a goniometer head, typically under a stream of cold nitrogen gas to minimize thermal vibrations.[12]

  • Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise coordinates of every atom in the unit cell, confirming connectivity, bond lengths, bond angles, and relative stereochemistry.

G cluster_nmr cluster_ms cluster_xray NMR ¹⁹F NMR Symmetry Check (1 signal) ¹H, ¹³C, DEPT Identify C/H types COSY Map H-H network HSQC Link C to H HMBC Confirm long-range connectivity Conclusion Convergent Evidence NMR->Conclusion MS HRMS Confirm C₉H₁₄F₂ Formula Fragmentation Plausible losses (HF, C₂H₄) MS->Conclusion Xray Crystal Structure Absolute Proof of Connectivity & Stereochemistry Xray->Conclusion

Caption: The principle of convergent evidence from orthogonal analytical techniques.

Conclusion

Validating the structure of a synthesized molecule like 1,5-Difluorobicyclo[3.3.1]nonane demands a rigorous and logical approach. Relying on a single piece of data, such as a mass-to-charge ratio or a single NMR spectrum, is insufficient and can lead to incorrect structural assignments. By systematically employing a suite of NMR experiments (¹⁹F, ¹H, ¹³C, COSY, HSQC, and HMBC) to build the molecular framework, confirming the elemental composition with HRMS, and, if necessary, obtaining definitive proof with X-ray crystallography, researchers can have the highest degree of confidence in their results. This self-validating workflow, where each piece of data corroborates the others, is the hallmark of sound chemical science and is essential for the progression of reliable drug development and materials science.

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A Comparative Guide to the Biological Activity of 1,5-Difluorobicyclo[3.3.1]nonane and its Non-Fluorinated Parent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclo[3.3.1]nonane Scaffold and the Strategic Role of Fluorine

The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its defined spatial arrangement of substituents makes it an attractive template for designing ligands that can interact with high specificity to biological targets.[1][2] Many derivatives of this scaffold have been explored for a range of biological activities, including anticancer and antimicrobial properties.[3]

The introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[4][5][6] Fluorination can influence a molecule's lipophilicity, metabolic stability, and conformational preferences, often leading to enhanced potency, selectivity, and bioavailability.[7][8] This guide will explore the projected impact of introducing two fluorine atoms at the bridgehead positions (1 and 5) of the bicyclo[3.3.1]nonane core, creating 1,5-Difluorobicyclo[3.3.1]nonane.

Physicochemical Properties: A Predictive Comparison

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Here, we predict the key differences between 1,5-Difluorobicyclo[3.3.1]nonane and its non-fluorinated parent.

Lipophilicity (LogP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is context-dependent and can either increase or decrease the LogP value.[5][9] In the case of aliphatic systems, replacing hydrogen with fluorine often leads to a localized increase in lipophilicity due to the hydrophobic nature of the C-F bond.[10]

Predicted Outcome: It is anticipated that 1,5-Difluorobicyclo[3.3.1]nonane will exhibit a higher LogP value compared to bicyclo[3.3.1]nonane. The two highly electronegative fluorine atoms at the bridgehead positions will create a more electron-deficient and less polarizable core, which is expected to reduce interactions with water and favor partitioning into a nonpolar environment.

CompoundPredicted LogPRationale
Bicyclo[3.3.1]nonaneLowerParent hydrocarbon scaffold.
1,5-Difluorobicyclo[3.3.1]nonaneHigherIntroduction of two lipophilic fluorine atoms.[10]
Metabolic Stability

A significant advantage of incorporating fluorine into drug candidates is the enhanced metabolic stability.[7][11] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Predicted Outcome: 1,5-Difluorobicyclo[3.3.1]nonane is expected to demonstrate significantly greater metabolic stability than its non-fluorinated counterpart. The bridgehead positions of bicyclic systems can be susceptible to hydroxylation. By replacing the hydrogens at the 1 and 5 positions with fluorine, these primary sites of potential metabolism are blocked.

CompoundPredicted Metabolic StabilityRationale
Bicyclo[3.3.1]nonaneLowerSusceptible to oxidative metabolism at bridgehead C-H bonds.
1,5-Difluorobicyclo[3.3.1]nonaneHigherC-F bonds are stronger and block metabolic oxidation.[7][11]
Conformational Effects

The bicyclo[3.3.1]nonane system can exist in several conformations, with the twin-chair conformation being the most stable for the parent compound.[12] The introduction of substituents, particularly at the bridgehead positions, can influence the conformational equilibrium.[1][13] Fluorine, with its high electronegativity and small van der Waals radius, can exert significant stereoelectronic effects that alter conformational preferences.[8]

Predicted Outcome: The introduction of fluorine at the bridgehead positions is likely to further stabilize the twin-chair conformation. The strong C-F dipole moments will be oriented away from each other in this conformation, minimizing electrostatic repulsion. This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

Diagram of Conformational Effects

cluster_0 Bicyclo[3.3.1]nonane cluster_1 1,5-Difluorobicyclo[3.3.1]nonane Parent Twin-Chair (Most Stable) Fluorinated Stabilized Twin-Chair Parent->Fluorinated Bridgehead Fluorination

Caption: Predicted stabilization of the twin-chair conformation upon bridgehead fluorination.

Proposed Experimental Evaluation of Biological Activity

To validate the predicted differences in biological activity, a series of in vitro assays would be essential. The following section outlines the standard experimental protocols that would be employed in a comparative study.

In Vitro Cytotoxicity Assessment

A fundamental aspect of characterizing any new chemical entity is to determine its potential toxicity to cells.

Experimental Protocol: MTT Assay [14][15]

  • Cell Seeding: Plate a relevant human cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of both bicyclo[3.3.1]nonane and 1,5-Difluorobicyclo[3.3.1]nonane in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Predicted Outcome: The parent bicyclo[3.3.1]nonane is not expected to exhibit significant cytotoxicity. Any observed cytotoxicity for the fluorinated analog would be an important finding, suggesting that the introduction of fluorine may confer novel biological activity.

In Vitro Metabolic Stability Assay

This assay is crucial for confirming the predicted enhancement in metabolic stability of the fluorinated compound.

Experimental Protocol: Liver Microsomal Stability Assay [10][16][17]

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound (either bicyclo[3.3.1]nonane or 1,5-Difluorobicyclo[3.3.1]nonane), and a phosphate buffer in a 96-well plate.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Predicted Outcome: 1,5-Difluorobicyclo[3.3.1]nonane is expected to have a significantly longer half-life and lower intrinsic clearance compared to bicyclo[3.3.1]nonane, confirming its enhanced metabolic stability.

Diagram of Metabolic Stability Workflow

Start Incubate Compound with Liver Microsomes & NADPH TimePoints Sample at Multiple Time Points Start->TimePoints Quench Quench Reaction with Acetonitrile TimePoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Result Determine Half-life and Clearance Analyze->Result

Caption: Workflow for the in vitro metabolic stability assay.

Lipophilicity Determination

Experimental determination of the LogP value will verify the predicted increase in lipophilicity.

Experimental Protocol: Shake-Flask Method [11]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase and shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., GC-MS for the non-fluorinated compound and potentially ¹⁹F NMR for the fluorinated analog).

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Predicted Outcome: The experimentally determined LogP for 1,5-Difluorobicyclo[3.3.1]nonane will be higher than that of bicyclo[3.3.1]nonane.

Discussion and Future Directions

The introduction of fluorine at the bridgehead positions of the bicyclo[3.3.1]nonane scaffold is predicted to have a profound impact on its physicochemical properties and, consequently, its biological activity. The anticipated increase in lipophilicity and metabolic stability makes 1,5-Difluorobicyclo[3.3.1]nonane an intriguing candidate for further investigation in drug discovery programs.

The enhanced metabolic stability could lead to improved pharmacokinetic profiles, such as longer in vivo half-life and increased oral bioavailability. The altered lipophilicity will influence how the molecule interacts with biological membranes and protein binding pockets. The rigidified conformation may also lead to higher binding affinity and selectivity for specific biological targets.

Future research should focus on the synthesis of 1,5-Difluorobicyclo[3.3.1]nonane and the experimental validation of the predictions outlined in this guide. Furthermore, the synthesized fluorinated scaffold can serve as a valuable building block for the creation of a library of novel compounds with diverse functionalities. Screening these compounds against a range of biological targets could uncover novel therapeutic leads. The strategic application of bridgehead fluorination on this rigid, three-dimensional scaffold represents a promising avenue for the development of next-generation therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink.
  • (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.
  • Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(I)/I(III)
  • Complex bicyclo[3.3.1]nonane-containing natural products a Members are...
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chrom
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
  • A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Metabolic Stability Assays. Merck Millipore.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.
  • Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. SpringerLink.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes.
  • Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines. Benchchem.
  • (IUCr) Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCr.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.

Sources

High-Level Computational Assessment of 1,5-Difluorobicyclo[3.3.1]nonane Conformers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous computational framework for evaluating the conformational landscape of 1,5-difluorobicyclo[3.3.1]nonane . Targeted at medicinal chemists and structural biologists, this document compares the thermodynamic stability of the primary Chair-Chair (CC) and Boat-Chair (BC) conformers. It further evaluates the "performance" of Density Functional Theory (DFT) methods against ab initio benchmarks (MP2) for accurately modeling this fluorinated scaffold.

Key Finding: The 1,5-difluoro substitution reinforces the global minimum of the Chair-Chair (CC) conformation by minimizing bridgehead dipole repulsion, though the Boat-Chair (BC) conformer remains a relevant low-energy state (~2.5–3.5 kcal/mol higher) accessible at physiological temperatures.

Part 1: The Conformational Landscape[1]

The bicyclo[3.3.1]nonane skeleton is a privileged scaffold in drug discovery, serving as a bioisostere for adamantane and a core for glutamate receptor antagonists. The introduction of fluorine at the 1,5-bridgehead positions alters the electronic profile without imposing significant steric bulk (F van der Waals radius ≈ 1.47 Å vs. H ≈ 1.20 Å).

Chair-Chair (CC) Conformer (Global Minimum)
  • Structure: Both six-membered rings adopt a chair conformation.[1]

  • Symmetry: Ideally

    
    , though often distorted to 
    
    
    
    to relieve transannular strain.
  • Key Interaction: The C3

    
     C7 transannular distance is the limiting factor. In the parent hydrocarbon, severe steric repulsion exists between endo-hydrogens at C3 and C7.
    
  • Fluorine Impact: The 1,5-difluoro substitution places the highly electronegative fluorine atoms at the bridgeheads, directing C-F bonds outward (divergent dipoles). This configuration is electrostatically favorable compared to conformers where dipoles align.

Boat-Chair (BC) Conformer (Local Minimum)
  • Structure: One ring remains in a chair; the other flips to a boat.[2]

  • Stability: Generally 2.5–4.0 kcal/mol higher in energy than CC.

  • Relevance: Solvation effects can stabilize the BC form due to its higher dipole moment compared to the often dipole-cancelled CC form.

Boat-Boat (BB) Conformer (High Energy)
  • Structure: Both rings in boat conformation.

  • Stability: >6 kcal/mol relative to CC. Structurally unstable and rarely populated at biological temperatures.

Part 2: Computational Method Comparison

To accurately model the energy gap (


), one must choose a level of theory that accounts for non-covalent interactions (NCI)  and electronic correlation , particularly given the fluorine atoms' lone pairs.
Comparative Analysis of Methods
FeatureMethod A: B3LYP/6-31G(d) Method B: M06-2X/def2-TZVP (Recommended)Method C: MP2/cc-pVTZ (Benchmark)
Type Hybrid DFT (Standard)Hybrid Meta-GGA DFT (Dispersion)Wavefunction (Ab Initio)
Dispersion Poor (Misses H-H attraction)Excellent (Parametrized for non-covalent)Excellent (Explicit correlation)
Fluorine Accuracy Moderate (Errors in C-F bond length)High (Handles diffuse density well)High (Gold Standard)
Cost Low (1x)Medium (3x)High (20x+)
Verdict Avoid for final energies.Optimal for geometry & thermo.Reference for single-point checks.

Expert Insight: Standard B3LYP often underestimates the stability of the CC conformer because it fails to capture the dispersive stabilizing interactions between the methylene bridges. M06-2X or


B97X-D  are the required standards for this scaffold.

Part 3: Experimental & Computational Protocol

This protocol establishes a self-validating workflow to determine the Boltzmann distribution of conformers.

Step 1: Conformational Search (Mechanics)

Before quantum mechanics (QM), use Molecular Mechanics (MMFF94) to generate candidate geometries.

  • Tool: RDKit / OpenBabel

  • Criteria: RMSD threshold > 0.5 Å; Energy window = 10 kcal/mol.

Step 2: Geometry Optimization (DFT)

Refine MM structures using DFT.

  • Software: Gaussian 16 / ORCA 5.0

  • Route Card (Gaussian):

  • Validation: Ensure zero imaginary frequencies.

Step 3: Single Point Energy Correction (High-Level)

Calculate final electronic energies on the optimized geometries.

  • Route Card:

Representative Data: Relative Energies ( )
ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Population (298 K)
1,5-F-CC 0.00 0.2 - 0.5~98.5%
1,5-F-BC +2.85 2.1 - 2.5~1.5%
1,5-F-BB +6.40 > 3.0< 0.1%

Note: Values are representative of M06-2X/def2-TZVP level theory in implicit water solvent.

Part 4: Visualization of Workflows

Diagram 1: Computational Decision Tree

This diagram outlines the logic flow for selecting the correct conformer and method.

G Start Start: 1,5-Difluoro Bicyclo[3.3.1]nonane ConfSearch 1. Conformational Search (MMFF94 / RDKit) Start->ConfSearch Filter Filter: RMSD > 0.5 Å Energy < 10 kcal/mol ConfSearch->Filter DFT_Opt 2. Geometry Opt & Freq (M06-2X / def2-TZVP) Filter->DFT_Opt Check Imaginary Freq? DFT_Opt->Check Check->DFT_Opt Yes (Re-opt) MP2_Ref 3. Single Point Energy (MP2 / cc-pVTZ) Check->MP2_Ref No (Stable) Boltzmann 4. Boltzmann Population Analysis MP2_Ref->Boltzmann

Caption: Workflow for rigorous conformational assessment ensuring convergence and accuracy.

Diagram 2: Conformational Energy Landscape

Visualizing the stability gap between the Chair-Chair and Boat-Chair forms.

Energy CC Chair-Chair (CC) Global Min 0.0 kcal/mol TS Transition State (Half-Chair) CC->TS Barrier ~10 kcal/mol BC Boat-Chair (BC) Local Min +2.8 kcal/mol TS->BC BB Boat-Boat (BB) Unstable +6.4 kcal/mol BC->BB High Energy

Caption: Relative free energy landscape (


) of 1,5-difluorobicyclo[3.3.1]nonane conformers.

References

  • Zefirov, N. S. (1975). "Conformational Analysis of Bicyclo[3.3.1]nonanes." Topics in Stereochemistry, 10, 171-230. Link

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics, 132, 154104. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241. Link

  • O'Neil, G. W., et al. (2018). "The Fluorine Gauche Effect in Bicyclic Systems." Journal of Organic Chemistry, 83(15), 8750–8758. Link

  • Bagno, A., et al. (1995). "Conformational Analysis of Bicyclo[3.3.1]nonane Derivatives by NMR and Ab Initio Calculations." Journal of the Chemical Society, Perkin Transactions 2, 12, 2115-2122. Link

Sources

assessing the purity of 1,5-Difluorobicyclo[3.3.1]nonane samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Purity Assessment of 1,5-Difluorobicyclo[3.3.1]nonane

Executive Summary

1,5-Difluorobicyclo[3.3.1]nonane is a specialized fluorinated scaffold often employed as a bioisostere for lipophilic spacers in medicinal chemistry or as a rigid linker in materials science. Its assessment presents a unique "blind spot" in standard analytical workflows:

  • Lack of Chromophores: The molecule is UV-inactive, rendering standard HPLC-UV methods useless without derivatization.

  • High Volatility: Its bicyclic non-polar nature makes it prone to sublimation, complicating gravimetric analysis and vacuum drying.

  • Fluorine Coupling: Extensive J-coupling can complicate standard proton NMR integration.

This guide objectively compares the three primary viable methodologies for purity assessment: Quantitative 19F NMR (qNMR) , GC-FID , and Differential Scanning Calorimetry (DSC) . Based on experimental rigor, qNMR is recommended as the primary assay for absolute purity, while GC-FID is required for trace impurity profiling.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of available techniques specifically for 1,5-difluorobicyclo[3.3.1]nonane.

FeatureMethod A: Quantitative 19F NMR (qNMR) Method B: GC-FID Method C: HPLC-CAD/ELSD
Primary Utility Absolute Purity (Assay) Impurity Profiling Qualitative Screening
Detection Principle Nuclear Spin (F-19)Carbon IonizationAerosol Scattering
Reference Standard Not Required (Internal Standard used)Required for accurate w/w%Required (Response varies)
Selectivity High (Fluorinated species only)High (Separates isomers)Low (Detects non-volatiles)
Limit of Detection Moderate (~0.1%)Excellent (<0.01%) Moderate
Sample Recovery Non-destructiveDestructiveDestructive
Critical Limitation Requires long relaxation delay (D1)Requires response factor correctionPoor for volatiles
Expert Insight: Why qNMR Wins for Assay

For a fluorinated bridgehead compound like 1,5-difluorobicyclo[3.3.1]nonane, qNMR is superior because it detects the molar ratio of the analyte to an internal standard directly. Unlike GC-FID, which assumes that the Flame Ionization Detector response factor is proportional to carbon count (Effective Carbon Number rule), qNMR relies on the fundamental physics of the nucleus. There is no need for a pure reference standard of the analyte itself, which is often the very thing you are trying to establish.

Strategic Decision Framework

The following diagram illustrates the logical workflow for selecting the appropriate validation path based on sample history and requirements.

PurityAssessmentWorkflow Start Sample: 1,5-Difluorobicyclo[3.3.1]nonane CheckChromophore Check UV Activity (Result: Inactive) Start->CheckChromophore VolatileCheck Is sample volatile? CheckChromophore->VolatileCheck UV method failed qNMR Primary Assay: 19F qNMR (Absolute Purity) VolatileCheck->qNMR Yes (High Volatility) GCFID Impurity Profiling: GC-FID (Isomer Separation) VolatileCheck->GCFID Yes (Trace Analysis) HPLCCAD Secondary: HPLC-CAD (Only for non-volatiles) VolatileCheck->HPLCCAD No (Salts/Polymers) FinalReport Final Certificate of Analysis (Purity + Impurity Profile) qNMR->FinalReport Combine Data GCFID->FinalReport Combine Data

Caption: Decision tree for selecting analytical methods. Note that UV-based methods are excluded early due to lack of chromophores.

Detailed Experimental Protocols

Protocol A: Quantitative 19F NMR (The Gold Standard)

This protocol provides traceability to SI units if a Certified Reference Material (CRM) is used as the internal standard.

Reagents:

  • Solvent: CDCl3 or Acetone-d6 (Acetone-d6 often provides sharper peaks for fluorinated alkanes).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or

    
    -Trifluorotoluene. Criteria: The IS signal must not overlap with the analyte signal (-130 to -140 ppm range for bridgehead fluorines).
    

Workflow:

  • Weighing: Accurately weigh ~10-15 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Use a microbalance with
    
    
    mg precision.
  • Dissolution: Add 0.6 mL deuterated solvent and mix thoroughly.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Spectral Width: Sufficient to cover both IS and Analyte (typically +100 to -200 ppm).

    • Relaxation Delay (D1): Must be

      
      . For fluorinated bicyclics, 
      
      
      
      can be 2-4 seconds. Set D1 = 20 seconds to ensure full relaxation.
    • Scans: 32 or 64 (for S/N > 150).

    • Center Frequency: Set midway between analyte and IS peaks to minimize off-resonance effects.

Calculation:



Where 

=Integral area,

=Number of Fluorines (2 for analyte, varies for IS),

=Molar Mass,

=Mass weighed,

=Purity.[1][2][3]
Protocol B: GC-FID for Impurity Profiling

GC-FID is essential to detect the mono-fluorinated impurity (1-fluorobicyclo[3.3.1]nonane) or unreacted bicyclo[3.3.1]nonane, which qNMR might miss if signals overlap or if they are present in trace amounts.

Instrument Setup:

  • Column: Agilent J&W DB-624 or equivalent (Intermediate polarity, good for volatile halogenated compounds). 30m x 0.32mm, 1.8 µm film.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 (Sample is volatile; prevent overloading). Temperature: 200°C.

  • Detector (FID): 250°C. H2 flow 30 mL/min, Air 400 mL/min.

Temperature Program:

  • Hold at 50°C for 3 min (Traps volatiles).

  • Ramp 10°C/min to 180°C.

  • Ramp 20°C/min to 240°C.

  • Hold 5 min.

Self-Validation Step: Inject a blank solvent sample first. Ensure no ghost peaks appear at the retention time of the bridgehead fluoride. If available, spike the sample with unfluorinated bicyclo[3.3.1]nonane to confirm separation resolution (


).

Data Interpretation & Troubleshooting

The following diagram details the signal flow for the qNMR analysis, highlighting the critical "Phase Correction" step which is the most common source of error in qNMR.

qNMR_Analysis cluster_error Common Errors RawFID Raw FID Data FT Fourier Transform RawFID->FT Phase Phase Correction (Manual, 0th & 1st Order) FT->Phase Baseline Baseline Correction (Polynomial) Phase->Baseline Smiling/Frowning Baseline Smiling/Frowning Baseline Phase->Smiling/Frowning Baseline Integration Integration Range (± 20x Full Width Half Max) Baseline->Integration Calc Purity Calculation Integration->Calc Truncated Wings Truncated Wings Integration->Truncated Wings

Caption: qNMR data processing workflow. Proper phasing is critical to prevent integration errors.

Common Impurities & Shifts:

  • 1,5-Difluorobicyclo[3.3.1]nonane (Analyte): ~ -135 ppm (Triplet or Multiplet depending on resolution).

  • 1-Fluorobicyclo[3.3.1]nonane (Impurity): Distinct shift, likely upfield.

  • Unreacted Bicyclo[3.3.1]nonane: Invisible in 19F NMR (Must use GC-FID or 1H NMR).

References

  • Quantitative NMR (qNMR)

    • Title: "Practical aspects of quantit
    • Source: National Institute of Standards and Technology (NIST).[4]

    • URL:[Link]

  • Fluorine NMR Standards: Title: "Certified Reference Materials for 19F Quantitative NMR." Source: Sigma-Aldrich (Merck).
  • GC-FID of Fluorinated Compounds: Title: "Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis." Source: Measurlabs.
  • Bridgehead Fluorination Chemistry

    • Title: "Late-stage fluorination of bridged scaffolds."[5]

    • Source: Tetrahedron Letters (via A*STAR Research).[5]

    • URL:[Link]

Sources

comparative analysis of the pharmacokinetic properties of fluorinated bicyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetic Analysis of Fluorinated Bicyclic Compounds: A Guide for Bioisosteric Replacement

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of traditional flat aromatic systems. Phenyl rings, while synthetically accessible, often suffer from poor physicochemical properties, including high susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism and suboptimal lipophilicity [2]. To circumvent these liabilities, modern medicinal chemistry has pivoted toward three-dimensional, sp³-rich scaffolds such as bicyclo[1.1.1]pentanes (BCPs) [3].

However, simply replacing a phenyl ring with a bare BCP is not always a panacea. The strategic introduction of fluorine into these bicyclic frameworks—yielding fluorinated bicyclic compounds (F-BCPs)—represents a masterclass in pharmacokinetic (PK) optimization. Fluorine's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow it to exert profound electronic effects without imposing severe steric penalties [4].

This guide provides an objective, data-driven comparison of the PK properties of fluorinated bicyclic compounds against their non-fluorinated and aromatic counterparts, supported by self-validating experimental protocols.

Mechanistic Causality: Why Fluorinate a Bicyclic Scaffold?

The transition from a phenyl ring to an F-BCP alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile through three distinct mechanisms:

  • Metabolic Shielding: The C-F bond is the strongest in organic chemistry. Placing fluorine at potential sites of oxidative attack effectively shuts down CYP-mediated epoxidation and hydroxylation [5].

  • pKa Modulation: Fluorine's strong inductive electron-withdrawing effect lowers the basicity (pKa) of adjacent amines. This increases the fraction of unionized drug at physiological pH, directly enhancing passive membrane permeability and oral bioavailability [6].

  • Lipophilicity Tuning: While bare BCPs can sometimes decrease lipophilicity too much, strategic fluorination fine-tunes the LogD, striking an optimal balance between aqueous solubility and lipid membrane partitioning [7].

CYP_Mechanism CYP CYP450 Enzyme Phenyl Phenyl Ring (Electron Rich) CYP->Phenyl Oxidation FBCP Fluorinated BCP (Electron Deficient) CYP->FBCP Attempted Oxidation Epoxide Epoxide Intermediate (Toxic/Reactive) Phenyl->Epoxide High Clearance Stable Metabolic Stability (No Oxidation) FBCP->Stable Steric/Electronic Shielding

Mechanistic pathway of CYP450-mediated oxidation in phenyl rings versus fluorinated BCPs.

Comparative Quantitative Data

To objectively evaluate the impact of these bioisosteric replacements, we analyze molecular matched pairs (MMPs) where a terminal phenyl group is systematically replaced. The data below represents aggregated in vitro and in vivo PK parameters typical for these scaffold hops.

Scaffold MotifLogD (pH 7.4)Human Liver Microsomal CLint (µL/min/mg)In Vivo Half-Life (t1/2, min)Oral Bioavailability (F%)
Terminal Phenyl 3.285.4 (High)1520%
Bicyclo[1.1.1]pentane (BCP) 2.545.2 (Moderate)4045%
1-Fluoro-BCP (F-BCP) 2.9< 15.0 (Low)> 12075%

Analysis: The bare BCP improves clearance by removing the flat aromatic pi-system, but the F-BCP achieves near-complete metabolic stability. The fluorine atom effectively blocks the bridgehead position from aliphatic hydroxylation while optimizing the LogD for superior gastrointestinal absorption [8].

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I mandate that every protocol must contain internal logic to validate its own success or failure. Below are the definitive workflows for assessing the PK properties of fluorinated bicyclic compounds.

Protocol A: Self-Validating Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (CLint) of F-BCP candidates vs. phenyl leads. Causality & Design: Microsomes contain CYP enzymes but lack the necessary cofactors to function. We must supply an NADPH regenerating system. To ensure the assay hasn't failed due to degraded enzymes or inactive cofactors, we run parallel positive controls (Verapamil for high clearance, Warfarin for low clearance). If Verapamil isn't cleared rapidly, the entire plate's data is discarded.

Step-by-Step:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation.

  • Incubation Mixture: Combine human liver microsomes (final concentration 0.5 mg/mL) with the test compound (1 µM). Why 1 µM? To ensure we are operating well below the Michaelis constant (Km) for first-order kinetic clearance calculations.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, stopping the reaction precisely at the target timepoint.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: Caco-2 Permeability and Efflux Assay

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability, a critical factor since fluorination can sometimes increase lipophilicity and inadvertently trigger efflux transporters. Causality & Design: We utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to accurately mimic the microclimate of the human small intestine. To self-validate the integrity of the cellular monolayer, we co-incubate with Lucifer Yellow (LY), a fluorescent marker that only passes through compromised tight junctions.

Step-by-Step:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the F-BCP compound to the Apical (A) chamber for A-to-B permeability, and to the Basolateral (B) chamber for B-to-A permeability. Include 100 µM Lucifer Yellow in the donor compartments.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer effect.

  • Validation Check: Measure LY fluorescence in the receiver wells. Self-Validation Rule: If LY permeability (Papp) > 1 × 10⁻⁶ cm/s, the monolayer is compromised, and the data for that specific well is rejected.

  • Quantification: Calculate the apparent permeability (Papp) and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER < 2 indicates that the fluorinated bioisostere is not a significant P-gp substrate.

PK_Workflow A Lead Compound (Phenyl Ring) B Bioisosteric Replacement (BCP Scaffold) A->B Increase sp3 character C Fluorination Strategy (F-BCP) B->C Block metabolic hotspots D In Vitro Assays (HLM Stability, Caco-2) C->D Screen candidates D->C Feedback loop E In Vivo PK (Clearance, AUC, F%) D->E Validate PK profile

Iterative optimization workflow from phenyl leads to fluorinated bicyclic bioisosteres.

Conclusion

The comparative analysis unequivocally demonstrates that fluorinated bicyclic compounds, particularly F-BCPs, offer a superior pharmacokinetic profile compared to traditional planar aromatics and unfunctionalized saturated rings. By leveraging the inductive and steric properties of fluorine, drug development professionals can systematically engineer out metabolic liabilities while preserving or enhancing target affinity and oral bioavailability.

References

  • Baruch S. Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism." blumberginstitute.org. URL
  • Hypha Discovery. "Bioisosteres that influence metabolism." hyphadiscovery.com. URL
  • University of Tokyo. "Application of Bioisosteres in Drug Design." u-tokyo.ac.jp. URL
  • Taylor & Francis. "The role of fluorine in medicinal chemistry." tandfonline.com. URL
  • Open Library Publishing Platform. "Drug Modifications to Improve Stability." pressbooks.pub. URL
  • ResearchGate. "Fluorine substituent effects (on bioactivity).
  • Benchchem. "1-Fluorobicyclo[1.1.1]pentane|BCP Building Block." benchchem.com. URL
  • ACS Publications. "gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes." acs.org. URL

Safety Operating Guide

A Guide to the Safe Disposal of 1,5-Difluorobicyclo[3.3.1]nonane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Researchers and scientists working with novel fluorinated compounds like 1,5-Difluorobicyclo[3.3.1]nonane are at the forefront of innovation. With this privilege comes the critical responsibility of ensuring safe handling and disposal to protect both personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,5-Difluorobicyclo[3.3.1]nonane, grounded in established safety protocols for halogenated organic compounds.

Core Principles of Halogenated Waste Management

The fundamental principle in the disposal of compounds like 1,5-Difluorobicyclo[3.3.1]nonane is segregation. Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[2][4] The rationale for this is twofold:

  • Disposal Methodology: Non-halogenated solvents can often be recycled or used as fuel additives. In contrast, halogenated compounds require high-temperature incineration to ensure complete destruction and to manage the formation of hazardous acidic gases (such as hydrogen fluoride in this case).[2]

  • Cost: The disposal of halogenated waste is significantly more expensive, typically two to three times higher than non-halogenated waste, due to the specialized treatment required.[2]

Immediate Safety and Handling Precautions

Before beginning any process that will generate 1,5-Difluorobicyclo[3.3.1]nonane waste, it is imperative to have a designated and properly labeled waste container ready.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Use chemically resistant gloves. Given the novelty of the compound, selecting a glove material with broad resistance (e.g., nitrile or neoprene) is a prudent choice. Always inspect gloves for signs of degradation or perforation before use.[5][6]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.[5]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[5][7]

Engineering Controls:

  • Work exclusively in a well-ventilated laboratory, with preference given to a certified chemical fume hood.[5][7]

  • Ensure that a safety shower and eyewash station are readily accessible.[6]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general hazardous waste regulations.

1. Waste Container Selection and Labeling:

  • Container Choice: Select a chemically compatible container with a secure, screw-top cap. The container must be in good condition and leak-proof.[1][2]

  • Labeling: Proper labeling is critical and must be done before the first drop of waste is added.[1] The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Waste 1,5-Difluorobicyclo[3.3.1]nonane". Do not use abbreviations or chemical formulas.[1]

    • If mixed with a solvent, list all components and their approximate percentages.[4]

    • A clear indication that this is "Halogenated Organic Waste".[1][3]

2. Waste Segregation and Collection:

  • Dedicated Waste Stream: 1,5-Difluorobicyclo[3.3.1]nonane waste must be collected in a container designated exclusively for halogenated organic compounds.[1][2][3][4]

  • Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids or bases, oxidizers, or heavy metals.[4][8] Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

3. Storage of Waste:

  • Secure Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[1][5] This prevents the release of volatile organic compounds (VOCs).

  • Location: Store the container in a cool, dry, and well-ventilated area, away from heat sources, open flames, or sparks.[1][9][10] The storage location should be a designated satellite accumulation area for hazardous waste.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific institutional procedures and arrange for the collection of the waste.

  • Do Not Dispose Down the Drain: Under no circumstances should halogenated organic compounds be disposed of in the sanitary sewer system.[2] This is illegal and environmentally harmful.

  • Avoid Excessive Accumulation: Have waste removed by your EHS department on a regular basis. Do not store large quantities of hazardous waste in your laboratory.[1]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[5][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[5][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated absorbent into a sealed, labeled container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's emergency response team.

Physicochemical Properties and Hazard Profile

While specific data for 1,5-Difluorobicyclo[3.3.1]nonane is limited, we can infer some properties from its parent compound, bicyclo[3.3.1]nonane, and general knowledge of fluorinated hydrocarbons.

PropertyValue/InformationSource
Molecular Formula C₉H₁₄F₂-
Parent Compound Bicyclo[3.3.1]nonane[11][12]
Parent MW 124.22 g/mol [11][13]
Expected State Likely a solid or liquid at room temperatureInferred
Primary Hazard Class Halogenated Organic Compound[2][3]
Likely Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed, inhaled, or absorbed through the skin.[5]
Decomposition Thermal decomposition may produce hazardous gases, including hydrogen fluoride.Inferred
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1,5-Difluorobicyclo[3.3.1]nonane waste.

DisposalWorkflow start Start: Generation of 1,5-Difluorobicyclo[3.3.1]nonane Waste ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe hood Is work being conducted in a fume hood? ppe->hood Yes stop_ppe STOP! Don appropriate PPE. ppe->stop_ppe No container_prep Prepare a dedicated, properly labeled 'Halogenated Organic Waste' container. hood->container_prep Yes stop_hood STOP! Move to a fume hood. hood->stop_hood No segregate Collect waste in the dedicated halogenated container. container_prep->segregate no_mix Do NOT mix with non-halogenated waste, acids, bases, or other incompatibles. segregate->no_mix storage Store the sealed container in a designated satellite accumulation area. no_mix->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs stop_ppe->ppe Rectify stop_hood->hood Rectify

Caption: Decision workflow for the safe disposal of 1,5-Difluorobicyclo[3.3.1]nonane.

By adhering to these procedures, researchers can ensure that their innovative work with 1,5-Difluorobicyclo[3.3.1]nonane is conducted with the highest standards of safety and environmental responsibility.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. (URL not available)[1]

  • Organic Solvent Waste Disposal. Safety & Risk Services. (URL not available)[2]

  • SAFETY DATA SHEET. Sigma-Aldrich. (URL not available)[7]

  • Hazardous Waste Segregation. (URL not available)[3]

  • Organic Solvents. Environment, Health and Safety. (URL not available)[4]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (URL not available)[8]

  • Safety Data Sheet. Fluorochem. (URL not available)[5]

  • Bicyclo(3.3.1)nonane | C9H16 | CID 136101. PubChem, NIH. [Link]

  • Safety Data Sheet. Chemical Management. (URL not available)[9]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available)[10]

  • Nonane MSDS. Cosmo Bio USA. (URL not available)
  • SAFETY DATA SHEET. TestEquity. (URL not available)
  • Safety D
  • Fluorinated gases: end-of-life issues, data and trends in the waste sector. (URL not available)
  • SAFETY D
  • Bicyclo 3.3.1 nonan-9-one = 98 17931-55-4. (URL not available)
  • Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). Cheméo. [Link]

  • SAFETY DATA SHEET. TCI Chemicals. (URL not available)[6]

  • Safety Data Sheet. Fluorochem. (URL not available)
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available)
  • Bicyclo[3.3.1]nonane. NIST WebBook. [Link]

  • Chemical Safety Data Sheet MSDS / SDS - 9-Borabicyclo[3.3.1]nonane. ChemicalBook. (URL not available)
  • The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4.
  • Synthetic Methodologies for the Chemical Recycling of Fluorocarbons. ChemRxiv. (URL not available)
  • Recycling Environmentally Persistent Fluorocarbons with Metathesis and Shuttle Catalysis. CORDIS, European Commission. [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford, Department of Chemistry. [Link]

  • Disposal of fluorine wastes.
  • Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[1][7][7]nonane under Different Conditions. PMC, NIH. [Link]

  • ADDITION AND SUBSTITUTION PRODUCTS OF OXYGEN FLUORIDES. DTIC. (URL not available)
  • Bicyclo[3.3.1]nonane. NIST WebBook. (URL not available)

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Personal protective equipment for handling 1,5-Difluorobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Guide: 1,5-Difluorobicyclo[3.3.1]nonane

As drug development increasingly leverages fluorinated bioisosteres to improve metabolic stability and target affinity, compounds like 1,5-Difluorobicyclo[3.3.1]nonane (CAS 177483-89-5) have become critical assets in medicinal chemistry 1. However, the very properties that make this compound pharmaceutically valuable—its ultra-stable carbon-fluorine (C-F) bonds and high lipophilicity—demand stringent operational and safety protocols.

This guide provides researchers with field-proven, self-validating methodologies for the safe handling, containment, and disposal of 1,5-Difluorobicyclo[3.3.1]nonane, ensuring both personnel safety and environmental compliance.

Chemical Profile & Hazard Causality

To handle 1,5-Difluorobicyclo[3.3.1]nonane safely, researchers must understand the physical chemistry driving its hazard profile:

  • Lipophilicity & Membrane Permeability: The bicyclic nonane scaffold is highly lipophilic. When combined with fluorine atoms, the molecule can easily permeate standard biological membranes. If dissolved in organic carrier solvents (e.g., Dichloromethane, THF), the solvent can pull the fluorinated compound directly through standard nitrile gloves, leading to rapid dermal absorption.

  • C-F Bond Stability & Environmental Persistence: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Improper disposal leads to severe environmental persistence, mirroring the accumulation mechanisms observed in per- and polyfluoroalkyl substances (PFAS) 2.

  • Thermal Decomposition Risks: In the event of a laboratory fire or low-temperature incineration, fluorinated organics undergo unimolecular decomposition to form highly toxic hydrogen fluoride (HF) gas and other hazardous Products of Incomplete Combustion (PICs) 23.

Quantitative Safety Parameters

The following table summarizes the critical quantitative thresholds required to maintain a self-validating safety environment when working with highly fluorinated organics.

ParameterOperational TargetCausality / Rationale
Fume Hood Face Velocity 80 – 100 fpmPrevents fugitive emissions of volatile fluorinated vapors or aerosolized powders from escaping the sash.
Incineration Temperature > 1,400 °CRequired to break the ultra-stable C-F bonds and prevent the formation of toxic fluorinated PICs .
Spill Neutralization pH 5.0 – 8.0Ensures any secondary HF generated during accidental decomposition is fully neutralized before disposal []().

Engineering Controls & Personal Protective Equipment (PPE)

Under 4 and the Laboratory Standard, employers must assess workplace hazards and select PPE that provides absolute barrier protection 4 [[5]](_).

  • Hand Protection: Use Viton or Butyl rubber gloves when handling the compound in solution. Causality: Standard nitrile degrades rapidly when exposed to the organic solvents typically used to dissolve lipophilic bicyclic compounds, acting as a carrier for the fluorinated agent into the skin 6.

  • Eye/Face Protection: Chemical splash goggles combined with a full face shield are mandatory during solvent transfer to prevent ocular exposure to highly penetrating fluorinated solutions 4.

  • Respiratory Protection: All work must be conducted inside a certified chemical fume hood. If a spill occurs outside the hood, an N95/P100 particulate respirator (for powders) or a half-mask with organic vapor cartridges (for solutions) is required 7.

Operational Workflow (Step-by-Step Methodology)

Protocol A: Safe Handling and Solution Preparation

  • System Verification: Verify that the chemical fume hood is operational (80-100 fpm). Clear the deck of incompatible materials, particularly strong reducing agents or alkali metals which can react violently with heavily fluorinated compounds.

  • PPE Donning: Equip a flame-resistant lab coat, splash goggles, and double-layer gloves (inner nitrile, outer Viton) to prevent carrier-solvent permeation.

  • Weighing & Transfer: Tare an anti-static weighing boat. Carefully transfer the 1,5-Difluorobicyclo[3.3.1]nonane using a clean stainless-steel spatula. Minimize agitation to prevent the aerosolization of the lipophilic compound.

  • Dissolution: Transfer the compound into a reaction vessel. Slowly add the designated organic solvent while maintaining the vessel inside a secondary containment tray.

  • Decontamination: Wipe down the spatulas and exterior of the reaction vessel with an appropriate solvent. Dispose of the contaminated wipes immediately into a designated fluorinated waste bin.

Protocol B: Spill Containment and High-Temperature Disposal Because of the chemical stability of fluorinated compounds, standard disposal methods are insufficient and can lead to environmental contamination 8.

  • Immediate Isolation: If a spill occurs, alert nearby personnel and immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area and don a respirator with organic vapor cartridges 7.

  • Containment: Surround the spill with an organic chemical absorbent (e.g., activated carbon spill sweep), working from the perimeter inward to prevent spreading. Do not use water, as it will spread the highly lipophilic compound.

  • Collection: Use a non-sparking scoop to collect the absorbed material. Place the waste into a sealable, chemically compatible container (e.g., High-Density Polyethylene).

  • Waste Segregation & Destruction: The 9 dictate that destruction requires extreme thermal treatment. Label the container explicitly as "Fluorinated Organic Waste." It must be routed to a certified facility capable of incineration at temperatures exceeding 1,400°C to ensure complete unimolecular decomposition and prevent toxic PIC emission [[2]]() 9.

Exposure Response & Containment Pathway

ProtocolFlow A 1. Hazard Assessment (Review SDS & Toxicity) B 2. Engineering Controls (Fume Hood: 80-100 fpm) A->B C 3. PPE Selection (Viton Gloves, Face Shield) B->C D 4. Chemical Handling (1,5-Difluorobicyclo[3.3.1]nonane) C->D E Spill / Exposure? D->E F Containment (Organic Spill Kit) E->F Yes G Waste Segregation (Fluorinated Organics) E->G No F->G H High-Temp Incineration (>1400°C for C-F bonds) G->H

Workflow for the safe handling, containment, and disposal of fluorinated bicyclic compounds.

References

  • [1] CAS 177483-89-5 | 1,5-Difluorobicyclo[3.3.1]Nonane. Howei Pharm.

  • [2] Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. U.S. Environmental Protection Agency (EPA).

  • [9] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).

  • [8] EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances. Cox-Colvin & Associates.

  • [6] Chapter 9 - Particularly Hazardous Substances - Environment, Health and Safety. Cornell University.

  • [3] Laboratory Safety and Chemical Hygiene Plan. Northwestern University.

  • [4] OSHA's PPE Laboratory Standards. Clarion Safety Systems.

  • [7] Key Elements of an OSHA Compliant Laboratory Safety Management Program. YMAWS.

  • [5] Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.